N-Boc-DL-valinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-hydroxy-3-methylbutan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-7(2)8(6-12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQRRYDVICNJGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338033 | |
| Record name | N-Boc-DL-valinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169556-48-3 | |
| Record name | N-Boc-DL-valinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Boc-DL-valinol: A Comprehensive Technical Guide to its Applications in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-Boc-DL-valinol, a racemic, protected amino alcohol, serves as a versatile and fundamental building block in modern organic synthesis. Its unique structural features—a bulky tert-butoxycarbonyl (Boc) protecting group on the amine and a primary alcohol—coupled with the racemic nature of its stereocenter, make it a valuable tool for a range of applications, from the development of novel synthetic methodologies to the synthesis of complex molecular architectures for pharmaceutical and research purposes. This technical guide provides an in-depth exploration of the primary uses of this compound, complete with experimental protocols, quantitative data, and logical diagrams to illustrate key synthetic pathways and concepts.
Core Applications in Synthesis
The utility of this compound in organic synthesis can be broadly categorized into three main areas:
-
As a Versatile Building Block for Heterocyclic Synthesis: The bifunctional nature of this compound, possessing both a nucleophilic alcohol and a protected amine, makes it an ideal precursor for the synthesis of various heterocyclic compounds. The Boc group offers robust protection under a variety of reaction conditions, allowing for selective manipulation of the hydroxyl group.[1]
-
As a Precursor in the Synthesis of Peptidomimetics and Pharmaceutical Intermediates: The valinol scaffold introduces a hydrophobic, branched isopropyl group, which is useful for modulating the physicochemical properties of target molecules.[1] In drug development, modifying peptide structures with building blocks like this compound can lead to peptidomimetics with enhanced metabolic stability and cell permeability.[2]
-
As a Tool for Method Development and Structure-Activity Relationship (SAR) Studies: The racemic nature of this compound is particularly advantageous in the early stages of drug discovery and process development. It allows for the synthesis of racemic libraries of compounds for initial biological screening and for the optimization of reaction conditions before committing to a more expensive and often complex asymmetric synthesis.[1] The resulting diastereomeric products can provide valuable insights into the structure-activity relationships of a potential drug candidate.
Synthesis of Heterocyclic Compounds
This compound is a key starting material for the synthesis of racemic five-membered heterocyclic rings, such as oxazolidinones. These heterocycles are important structural motifs in a variety of biologically active compounds.
Synthesis of (±)-4-isopropyl-2-oxazolidinone
The synthesis of (±)-4-isopropyl-2-oxazolidinone from this compound typically proceeds in two steps: deprotection of the Boc group followed by cyclization with a carbonylating agent.
Experimental Protocol:
Step 1: Deprotection of this compound to yield DL-valinol
-
Materials: this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask (a typical concentration is 0.1-0.5 M).
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). Reaction times are typically 30 minutes to 4 hours.
-
Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate (EtOAc) and wash sequentially with a saturated aqueous solution of NaHCO₃ until the aqueous layer is basic, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the free amine product, DL-valinol.
-
Step 2: Cyclization of DL-valinol to (±)-4-isopropyl-2-oxazolidinone
-
Materials: DL-valinol, Diethyl carbonate, Anhydrous potassium carbonate (K₂CO₃).
-
Procedure:
-
In a flask equipped with a distillation apparatus, charge DL-valinol, diethyl carbonate (1.1 equivalents), and anhydrous potassium carbonate (0.1 equivalents).
-
Heat the mixture to 135 °C. Ethanol will begin to distill off.
-
Continue heating for several hours until the distillation of ethanol ceases.
-
The crude product can be purified by distillation or recrystallization to yield (±)-4-isopropyl-2-oxazolidinone.
-
Quantitative Data:
| Step | Product | Typical Yield (%) |
| 1 | DL-valinol | >95% |
| 2 | (±)-4-isopropyl-2-oxazolidinone | 80-90% |
Logical Workflow for Heterocycle Synthesis:
Caption: Synthesis of (±)-4-isopropyl-2-oxazolidinone from this compound.
Application in Peptidomimetic and Pharmaceutical Intermediate Synthesis
While enantiomerically pure N-Boc-valinol is preferred for the synthesis of chiral drugs, the racemic form is valuable for creating libraries of compounds for initial screening and for developing synthetic routes. The general strategies for incorporating the valinol moiety are applicable to both the racemic and enantiopure forms. A key transformation is the oxidation of the primary alcohol to an aldehyde, which can then undergo various carbon-carbon bond-forming reactions.
Oxidation to N-Boc-DL-valinal
The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde using mild oxidizing agents. This aldehyde is a crucial intermediate for further modifications.
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
-
Materials: this compound, Dess-Martin Periodinane (DMP), Anhydrous Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Sodium thiosulfate (Na₂S₂O₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM (0.1 M) under an argon atmosphere and cool to 0 °C.
-
Add DMP (1.1 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.
-
Stir vigorously for 30 minutes, then separate the layers.
-
Extract the aqueous layer with DCM twice.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate carefully under reduced pressure to yield crude N-Boc-DL-valinal. The crude aldehyde is often used immediately in the next step due to its potential instability.
-
Quantitative Data:
| Reactant | Product | Oxidizing Agent | Typical Yield (%) |
| This compound | N-Boc-DL-valinal | Dess-Martin Periodinane | 85-95% |
| This compound | N-Boc-DL-valinal | Swern Oxidation | 80-90% |
Signaling Pathway of a Potential Application:
The resulting N-Boc-DL-valinal can be used in the synthesis of peptidomimetics that may act as inhibitors of cellular signaling pathways, for example, by targeting proteases involved in disease progression.
Caption: Inhibition of a protease-mediated signaling pathway by a peptidomimetic.
Role in Method Development and SAR Studies
The use of this compound in the initial phases of research offers significant advantages in terms of cost and efficiency.
-
Method Development: When developing a new synthetic route, using the racemic starting material allows for the optimization of reaction conditions (e.g., reagents, solvents, temperature) without the need for expensive, enantiomerically pure material. Once the methodology is established, it can then be applied to the synthesis of the desired enantiomer.
-
Structure-Activity Relationship (SAR) Studies: In drug discovery, synthesizing a racemic mixture of a potential drug candidate allows for the initial assessment of its biological activity. If the racemate shows promise, the individual enantiomers can then be synthesized and tested to determine which one is responsible for the desired effect and to assess any potential off-target effects of the other enantiomer. This approach can accelerate the identification of lead compounds.[1]
Experimental Workflow for SAR Studies:
Caption: Workflow for Structure-Activity Relationship (SAR) studies.
References
Synthesis of N-Boc-DL-valinol from DL-valine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of N-Boc-DL-valinol, a valuable chiral building block in organic synthesis and medicinal chemistry. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine allows for selective reactions at the hydroxyl group, making it a versatile intermediate in the synthesis of complex molecules, including peptidomimetics and pharmaceutical ingredients.[1] This document outlines the two-step synthetic pathway from DL-valine, detailing the experimental protocols and presenting key quantitative data for each stage.
Synthetic Pathway Overview
The synthesis of this compound from DL-valine is typically achieved in a two-step process:
-
N-Boc Protection: The amino group of DL-valine is protected using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This reaction yields N-Boc-DL-valine.
-
Reduction of the Carboxylic Acid: The carboxylic acid moiety of N-Boc-DL-valine is then reduced to a primary alcohol to furnish the final product, this compound.
This overall transformation is a fundamental process in synthetic chemistry, providing a valuable intermediate for further elaboration.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of N-Boc-DL-valine
The protection of the amino group of DL-valine is most commonly achieved through reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[2][3]
Materials:
-
DL-Valine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Hexanes or Petroleum Ether
-
10% Citric acid solution or 1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve DL-valine in a 1N NaOH solution and water.
-
To this solution, add an equal volume of an organic solvent such as dioxane or THF.[4][5]
-
While stirring vigorously at room temperature, add a solution of (Boc)₂O (typically 1.1 equivalents) in the same organic solvent.[4]
-
Maintain the pH of the reaction mixture between 9 and 10 by the portion-wise addition of 1N NaOH as needed.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the mixture with hexanes to remove any unreacted (Boc)₂O.[5]
-
Cool the remaining aqueous layer in an ice bath and acidify to a pH of 2-3 with a cold 10% citric acid solution or 1 M HCl.[4][5] This will cause the product to precipitate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4][5]
-
Filter the solution and concentrate the solvent under reduced pressure to yield N-Boc-DL-valine, which is typically a white solid.[4][5]
| Reagent/Parameter | Molar Equivalent/Value | Purpose |
| DL-Valine | 1.0 | Starting material |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 | Boc protecting agent |
| Sodium hydroxide (NaOH) | ~2.0 (or as needed) | Base to facilitate reaction and maintain pH |
| Solvent System | Dioxane/Water or THF/Water | Reaction medium |
| Reaction Time | 12 hours (typical, monitor by TLC) | To ensure completion of reaction |
| pH | 9-10 | Optimal pH for the reaction |
Table 1: Summary of Reagents and Conditions for N-Boc Protection.
Step 2: Synthesis of this compound
The reduction of the carboxylic acid of N-Boc-DL-valine to the corresponding alcohol can be accomplished using several reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and effective choice.[6][7] A milder, alternative method involves the use of sodium borohydride (NaBH₄), often in conjunction with an activating agent for the carboxylic acid.[8][9][10]
Materials:
-
N-Boc-DL-valine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
15% Aqueous NaOH solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend LiAlH₄ (typically 1.5 equivalents) in anhydrous THF.[4]
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve N-Boc-DL-valine in anhydrous THF.
-
Slowly add the N-Boc-DL-valine solution to the LiAlH₄ suspension dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.[4]
-
Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.[4]
-
Stir the resulting white suspension for 30 minutes, then filter through a pad of Celite.
-
Wash the filter cake with THF.
-
Combine the filtrates and concentrate under reduced pressure to yield this compound, which is often a clear oil or a low-melting solid.[4]
This method proceeds via a mixed anhydride intermediate.
Materials:
-
N-Boc-DL-valine
-
Ethyl chloroformate
-
N-Methylmorpholine (NMM) or Triethylamine (TEA)
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-DL-valine in anhydrous THF and cool to -15 °C.
-
Add NMM or TEA (1.0 equivalent) followed by the dropwise addition of ethyl chloroformate (1.0 equivalent).
-
Stir the mixture at this temperature for 30 minutes to form the mixed anhydride.
-
In a separate flask, prepare a solution of NaBH₄ (typically 1.5-2.0 equivalents) in water.
-
Slowly add the NaBH₄ solution to the mixed anhydride suspension, keeping the temperature below 20 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude product, which can be purified by silica gel chromatography.
| Parameter | Method A (LiAlH₄) | Method B (NaBH₄/Ethyl Chloroformate) |
| Reducing Agent | Lithium aluminum hydride | Sodium borohydride |
| Molar Eq. of Reductant | ~1.5 | ~1.5-2.0 |
| Activating Agent | None | Ethyl chloroformate |
| Base | None | N-Methylmorpholine or Triethylamine |
| Solvent | Anhydrous THF | THF/Water |
| Temperature | 0 °C to Reflux | -15 °C to Room Temperature |
| Typical Yield | 70-80% | 60-75% |
| Purity | High | Good, may require chromatography |
Table 2: Comparison of Reduction Methodologies.
Key Relationships and Considerations
The choice of synthetic route and specific reagents can impact the overall efficiency and purity of the final product. The following diagram illustrates some of the key logical relationships in this synthesis.
Caption: Logical relationships in the synthesis of this compound.
Conclusion
The synthesis of this compound from DL-valine is a robust and well-established two-step process involving N-Boc protection and subsequent reduction of the carboxylic acid. The choice of reducing agent in the second step allows for some flexibility depending on the desired scale, available equipment, and safety considerations. The detailed protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this important chiral building block for applications in drug discovery and organic synthesis.
References
- 1. This compound | Boc-Protected Valinol [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Valinol - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]
Navigating the Solubility Landscape of N-Boc-DL-valinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of N-Boc-DL-valinol in common organic solvents. This compound is a crucial protected amino alcohol, serving as a versatile chiral building block in the synthesis of peptidomimetics, protease inhibitors, and other complex pharmaceutical agents.[1] A thorough understanding of its solubility is paramount for efficient reaction setup, purification, and formulation development. While quantitative solubility data for this compound is not extensively published, this guide consolidates available qualitative information and provides detailed experimental protocols for its determination.
Qualitative Solubility Profile
This compound is generally characterized as a white to off-white solid. Its solubility is largely dictated by the presence of the bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group and the hydrophobic isopropyl side chain of the valinol moiety. While enantiomers (L- and D- forms) can sometimes exhibit slight differences in solubility in chiral environments, for most common achiral organic solvents, the solubility of the DL-racemic mixture is expected to be comparable to that of the individual enantiomers. The available data, primarily for the L-enantiomer, indicates good solubility in a range of common organic solvents.
Table 1: Qualitative Solubility of N-Boc-valinol in Common Organic Solvents
| Solvent | Chemical Class | Qualitative Solubility |
| Dichloromethane (DCM) | Halogenated Hydrocarbon | Soluble[2][3] |
| Chloroform | Halogenated Hydrocarbon | Soluble[2][3] |
| Ethyl Acetate | Ester | Soluble[2][3] |
| Acetone | Ketone | Soluble[2][3] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble[2][3] |
| Water | Protic Solvent | Sparingly Soluble[4] |
Note: The qualitative data is primarily reported for the L-enantiomer, N-Boc-L-valinol, but is considered a strong indicator for the solubility of this compound in these solvents.
Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Materials:
-
This compound
-
Selected organic solvent (e.g., methanol, ethanol, acetone)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Syringe filters (0.22 µm or 0.45 µm)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system (or a gravimetric method can be used if the solvent is not volatile)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.
-
Accurately pipette a known volume of the desired solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Carefully draw the supernatant (the clear liquid above the solid) using a syringe.
-
Attach a syringe filter to the syringe and filter the supernatant into a clean, pre-weighed vial to remove any undissolved microparticles.
-
Accurately weigh the filtered saturated solution.
-
-
Quantification of the Solute:
-
Gravimetric Method (for non-volatile solvents):
-
Carefully evaporate the solvent from the pre-weighed vial containing the filtered saturated solution under reduced pressure or in a fume hood.
-
Once the solvent is completely removed, weigh the vial containing the dried this compound residue.
-
The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial.
-
Solubility can then be calculated in g/L or mg/mL.
-
-
Chromatographic Method (for volatile solvents or higher accuracy):
-
Accurately dilute the filtered saturated solution with a known volume of the same solvent in a volumetric flask.
-
Prepare a series of standard solutions of this compound with known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution by a validated HPLC or GC method.
-
Construct a calibration curve from the data of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the concentration of the original saturated solution.
-
-
Logical Workflow for Solubility Determination
The following diagram illustrates the decision-making process and workflow for determining the solubility of a chemical compound.
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Chemical Context: From Amino Acid to Protected Amino Alcohol
This compound is a derivative of the amino acid DL-valine. The synthesis involves two key transformations: the protection of the amino group with a tert-butoxycarbonyl (Boc) group and the reduction of the carboxylic acid to a primary alcohol. This structural modification is fundamental to its application as a building block in organic synthesis.
Caption: The synthetic relationship between DL-Valine and this compound.
References
Spectroscopic Characterization of N-Boc-DL-valinol: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for N-Boc-DL-valinol, a crucial building block in synthetic organic and medicinal chemistry. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are essential for the verification of the chemical structure and purity of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Properties
This compound is a carbamate-protected amino alcohol. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactions in peptide synthesis and other organic transformations. The "DL" designation indicates that the compound is a racemic mixture of the D and L enantiomers.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound. The NMR and IR data are based on the analysis of the closely related L-enantiomer, N-Boc-L-valinol, as the spectroscopic properties are identical for both enantiomers and their racemic mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.8 - 5.0 | d | 1H | NH |
| ~3.5 - 3.7 | m | 1H | CH-OH |
| ~3.4 - 3.5 | dd | 1H | CH₂-OH (diastereotopic) |
| ~3.2 - 3.3 | dd | 1H | CH₂-OH (diastereotopic) |
| ~1.8 - 2.0 | m | 1H | CH-(CH₃)₂ |
| 1.45 | s | 9H | C(CH₃)₃ (Boc) |
| 0.94 | d | 3H | CH(CH₃)₂ |
| 0.90 | d | 3H | CH(CH₃)₂ |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 156.5 | C=O (Boc) |
| 79.5 | C(CH₃)₃ (Boc) |
| 65.0 | CH₂-OH |
| 57.5 | CH-NH |
| 30.0 | CH-(CH₃)₂ |
| 28.5 | C(CH₃)₃ (Boc) |
| 19.5 | CH(CH₃)₂ |
| 18.5 | CH(CH₃)₂ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| ~3350 | Strong | N-H stretch (carbamate) |
| ~2960 | Strong | C-H stretch (aliphatic) |
| ~1685 | Strong | C=O stretch (carbamate) |
| ~1520 | Strong | N-H bend |
| ~1170 | Strong | C-O stretch (carbamate) |
| ~1050 | Strong | C-O stretch (alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₂₁NO₃), the expected molecular weight is approximately 203.28 g/mol .
| m/z | Proposed Fragment Ion |
| 204 | [M+H]⁺ (Molecular ion + H) |
| 148 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |
| 130 | [M+H - C₄H₈ - H₂O]⁺ |
| 102 | [Boc]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition :
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans is typically required compared to ¹H NMR.
-
-
Data Processing : Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation : For Attenuated Total Reflectance (ATR)-IR, place a small amount of the neat sample directly onto the ATR crystal. For transmission IR, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder.
-
Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Preparation : Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
-
Instrumentation : Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Acquisition :
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
If fragmentation analysis is desired, perform tandem mass spectrometry (MS/MS).
-
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the chemical structure with its expected mass spectrometry fragmentation.
N-Boc-DL-valinol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the commercial availability, synthesis, and applications of the versatile chiral building block, N-Boc-DL-valinol. This guide provides researchers, scientists, and drug development professionals with a thorough understanding of this valuable compound, including a survey of commercial suppliers, detailed experimental protocols, and key physicochemical data to facilitate its use in organic synthesis and peptidomimetics.
Commercial Availability and Suppliers
This compound, a racemic mixture of the N-tert-butoxycarbonyl protected amino alcohol derived from valine, is a readily available building block crucial for various synthetic applications.[1][2] Its utility in introducing a hydrophobic, branched-chain isopropyl group makes it a valuable component in the development of protease inhibitors, receptor ligands, and heterocyclic compounds.[1][2] The racemic nature of this compound is particularly useful for methodological development, catalysis studies, and in the investigation of structure-activity relationships (SAR).[1][2]
A variety of chemical suppliers offer this compound, often alongside its enantiopure D and L forms. The purity and available quantities can vary between suppliers, and it is recommended to consult the respective certificate of analysis for lot-specific data.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Benchchem | This compound | 169556-48-3 | C10H21NO3 | 203.28 | - |
| LabSolutions | This compound | 169556-48-3 | C10H21NO3 | 203.28 | 97% |
| Aladdin Scientific | N-Boc-L-Valinol | 79069-14-0 | C10H21NO3 | 203.28 | ≥98% |
| Chem-Impex | Boc-L-valinol | 79069-14-0 | C10H21NO3 | 203.3 | ≥ 98% (assay) |
| ChemSupply Australia | N-BOC-L-Valinol, 96% | 79069-14-0 | - | - | 96% |
| Sigma-Aldrich | Boc-D-valinol | 106391-87-1 | C10H21NO3 | 203.28 | 98% |
| Santa Cruz Biotechnology | Boc-L-valinol | 79069-14-0 | C10H21NO3 | 203.28 | - |
Physicochemical Properties
The following table summarizes the key physical and chemical properties of N-Boc-valinol, with data primarily derived from sources providing information on the individual enantiomers. It is expected that the properties of the DL-racemic mixture will be similar.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-(1-hydroxy-3-methylbutan-2-yl)carbamate | Benchchem |
| Appearance | White to off-white solid, colorless gel, or colorless to yellow liquid | Guidechem, Chem-Impex |
| Boiling Point | 218 °C | Sigma-Aldrich[3] |
| Density | 0.995 g/mL at 25 °C | Sigma-Aldrich[3] |
| Refractive Index | n20/D 1.451 (lit.) | Sigma-Aldrich[3] |
| Storage Temperature | 2-8°C, desiccated | LabSolutions |
| Solubility | Sparingly soluble in water | Guidechem |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available amino acid, DL-valine. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid to a primary alcohol.
Step 1: N-Boc Protection of DL-Valine
This protocol outlines the procedure for the N-tert-butoxycarbonylation of DL-valine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
DL-Valine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexanes
-
Citric acid solution (10%)
Procedure:
-
Dissolve DL-Valine in a 1N NaOH solution and water in a round-bottom flask.
-
Add a solution of (Boc)₂O in dioxane to the flask while stirring vigorously at room temperature.
-
Maintain the pH of the reaction mixture between 9 and 10 by the careful addition of 1N NaOH as needed.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with hexanes to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 3 with a cold 10% citric acid solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield N-Boc-DL-valine, which is typically a white solid.
Step 2: Reduction of N-Boc-DL-valine to this compound
This protocol describes the reduction of the carboxylic acid of N-Boc-DL-valine to the corresponding alcohol using lithium borohydride.
Materials:
-
N-Boc-DL-valine
-
Lithium borohydride (LiBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-Boc-DL-valine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add LiBH₄ to the solution in portions.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
-
Cool the reaction back to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by silica gel column chromatography if necessary.
Applications in Synthesis
This compound and its enantiopure counterparts are versatile building blocks in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications.
Peptide Synthesis
Boc-protected amino alcohols are valuable in solid-phase peptide synthesis (SPPS) for the preparation of C-terminally modified peptides.[4] The Boc group provides a stable protecting group for the amine, allowing for the sequential coupling of amino acids to the free hydroxyl group.
Chiral Auxiliary and Asymmetric Synthesis
The chiral nature of the enantiopure forms of N-Boc-valinol makes them useful as chiral auxiliaries in asymmetric synthesis, helping to control the stereochemical outcome of reactions.[5] The primary alcohol can be oxidized to the corresponding aldehyde, which can then undergo diastereoselective nucleophilic additions to create new stereocenters.
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and logical relationships involving this compound.
References
The Strategic Role of the Boc Protecting Group in Amino Alcohol Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its robustness and predictable reactivity. In the realm of amino alcohol chemistry, the Boc group provides an indispensable tool for achieving chemoselectivity, enabling the selective masking of the more nucleophilic amino group in the presence of a hydroxyl functionality. This allows for the elaboration of the alcohol or subsequent synthetic transformations without unwanted side reactions at the nitrogen atom. This technical guide provides a comprehensive overview of the application of the Boc protecting group in amino alcohol chemistry, detailing protection and deprotection protocols, quantitative data, potential side reactions, and its strategic use in complex synthetic endeavors such as peptide synthesis and the development of pharmaceutical agents.
Chemoselective N-Boc Protection of Amino Alcohols
The inherent difference in nucleophilicity between the amino and hydroxyl groups allows for the highly chemoselective protection of the amine with di-tert-butyl dicarbonate (Boc₂O).[1] Under appropriate conditions, the amine selectively attacks the electrophilic carbonyl of the Boc anhydride, forming a stable carbamate, while the less nucleophilic alcohol remains unreacted.[2] This selectivity is the foundation of the Boc group's utility in this class of bifunctional compounds.
Several methods have been developed to ensure high yields and prevent side reactions. Catalyst-free systems in water or the use of specific solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to afford N-Boc protected amino alcohols without the formation of undesired byproducts such as oxazolidinones.[2]
Quantitative Data for N-Boc Protection of Amino Alcohols
The following table summarizes various conditions and yields for the chemoselective N-Boc protection of a range of amino alcohols.
| Amino Alcohol Substrate | Reagents & Conditions | Time | Yield (%) | Reference |
| Various Amines/Amino Alcohols | (Boc)₂O, Sulfated Tungstate, Solvent-Free, RT | 5-20 min | 92-98% | [3] |
| Amino Alcohols & Phenols | (Boc)₂O, [HBIm]TFA (protic ionic liquid), Solvent-Free | Rapid | High | [4] |
| Various Amines/Amino Alcohols | (Boc)₂O, HFIP (solvent and catalyst), RT | 2-6 h | 90-98% | [2] |
| Amino Alcohols & Phenols | (Boc)₂O, Water, Catalyst-Free, RT | 10-30 min | 92-98% | [2] |
| Serinol | (Boc)₂O (1.1 eq), Ethanol, RT | 16 h | 100% | [5] |
Experimental Protocol: General Procedure for N-Boc Protection of an Amino Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Amino alcohol (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Sodium Bicarbonate (aq. sat.) (1.5 eq)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino alcohol (1.0 eq) in a suitable solvent such as THF or DCM.
-
Add the base (e.g., triethylamine, 1.5 eq) or an aqueous solution of sodium bicarbonate.
-
Add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-16 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
If an organic base was used, dilute the residue with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine. If an inorganic base was used, directly extract the aqueous mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amino alcohol.
-
Purify the product by flash column chromatography if necessary.
References
N-Boc-DL-valinol: A Comprehensive Technical Guide to its Application as a Chiral Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-Boc-DL-valinol, a racemic N-tert-butoxycarbonyl protected amino alcohol, serves as a pivotal starting material in synthetic organic and medicinal chemistry. While the racemic nature of this compound precludes its direct use in enantioselective synthesis, it is an economical precursor to its constituent enantiomers, (R)- and (S)-N-Boc-valinol. These enantiomerically pure compounds are versatile chiral building blocks essential for the stereocontrolled synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of the synthesis, resolution, and application of N-Boc-valinol enantiomers as chiral building blocks, complete with experimental protocols and quantitative data.
Synthesis and Resolution
The synthesis of this compound is typically achieved in a two-step process starting from the readily available amino acid, DL-valine. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid to a primary alcohol.
Step 1: N-Boc Protection of DL-Valine
The amino group of DL-valine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Step 2: Reduction of N-Boc-DL-valine
The carboxylic acid of N-Boc-DL-valine is reduced to the corresponding alcohol. A common and effective method involves the use of lithium borohydride (LiBH₄) or the in-situ formation of a mixed anhydride with ethyl chloroformate followed by reduction with sodium borohydride (NaBH₄) to minimize racemization.[1]
While this compound itself is a racemic mixture, its utility as a chiral building block is realized upon resolution into its individual enantiomers. Enzymatic resolution or diastereomeric salt formation with a chiral resolving agent are common strategies to separate the D and L enantiomers, which can then be used in asymmetric synthesis.
Core Applications in Asymmetric Synthesis
The true value of N-Boc-valinol lies in the application of its enantiomerically pure forms (D- and L-isomers) to induce chirality in new molecules. The primary applications include its use as a precursor to chiral aldehydes for diastereoselective additions and its role in the formation of chiral auxiliaries.
Precursor to Chiral α-Amino Aldehydes
One of the most significant applications of enantiopure N-Boc-valinol is its conversion to the corresponding chiral aldehyde, N-Boc-valinal.[1] These aldehydes are powerful intermediates for the diastereoselective addition of nucleophiles to create a new adjacent stereocenter. The inherent chirality of the valinol backbone directs the approach of the nucleophile, leading to a predictable stereochemical outcome.[1]
The workflow for this key application is visualized below:
The stereochemical outcome of the nucleophilic addition is often predictable using the Felkin-Anh model, where the nucleophile attacks the carbonyl group from the face opposite the largest substituent (the isopropyl group), leading to the anti diastereomer as the major product.[1]
Chiral Auxiliaries for Asymmetric Reactions
Derivatives of valinol are extensively used to create chiral auxiliaries, which are temporarily attached to a substrate to direct the stereochemistry of a reaction.[2][3] Evans oxazolidinone auxiliaries, which can be synthesized from valinol, are highly effective in asymmetric aldol additions and alkylations.[2][3][4]
The general workflow for using a valinol-derived chiral auxiliary is as follows:
The steric bulk of the isopropyl group from the valinol backbone effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face and resulting in high diastereoselectivity.[4]
Data Presentation
The efficacy of valinol-derived chiral auxiliaries is demonstrated by the high yields and diastereoselectivity achieved in key carbon-carbon bond-forming reactions.
| Reaction Type | Chiral Auxiliary | Electrophile/Aldehyde | Yield (%) | Diastereomeric Ratio (d.r.) |
| Asymmetric Aldol Addition | (4R)-4-isopropyl-2-oxazolidinone | Isobutyraldehyde | 80 | >99:1 |
| Asymmetric Aldol Addition | (4R)-4-isopropyl-2-oxazolidinone | Benzaldehyde | 95 | >99:1 |
| Asymmetric Alkylation | N-propionyl-(4R)-4-isopropyl-2-oxazolidinone | Benzyl Bromide | 90-95 | >98:2 |
| Asymmetric Alkylation | N-propionyl-(4R)-4-isopropyl-2-oxazolidinone | Methyl Iodide | 85-90 | >95:5 |
Table 1: Performance of D-Valinol-Derived Chiral Auxiliary in Asymmetric Reactions. Data is representative of typical outcomes.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the successful application of N-Boc-valinol in synthesis.
Synthesis of N-Boc-D-valinol from N-Boc-D-valine
This protocol describes the reduction of the carboxylic acid.
Materials:
-
N-Boc-D-valine
-
Ethyl chloroformate (ClCOOEt)
-
N-methylmorpholine (NMM)
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve N-Boc-D-valine (1.0 eq) in anhydrous THF.
-
Cool the solution to -15 °C.
-
Add NMM (1.0 eq) followed by the dropwise addition of ethyl chloroformate (1.0 eq).
-
Stir the mixture for 30 minutes to form the mixed anhydride.
-
In a separate flask, dissolve NaBH₄ (1.5 eq) in water and cool to 0 °C.
-
Add the solution of the mixed anhydride to the NaBH₄ solution.
-
Stir the reaction mixture for 4 hours at room temperature.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify by flash column chromatography.[1]
Oxidation of N-Boc-D-valinol to N-Boc-D-valinal
This protocol uses Dess-Martin periodinane (DMP) for a mild oxidation.
Materials:
-
N-Boc-D-valinol
-
Dess-Martin periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃
-
Saturated aqueous Na₂S₂O₃
-
Brine, Na₂SO₄
Procedure:
-
Dissolve N-Boc-D-valinol (1.0 eq) in anhydrous DCM under an argon atmosphere and cool to 0 °C.
-
Add DMP (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.
-
Stir vigorously for 30 minutes, then separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure to yield the crude aldehyde.[1]
-
Use the crude N-Boc-D-valinal immediately in the next step due to its potential instability.[1]
Diastereoselective Nucleophilic Addition to N-Boc-D-valinal
This protocol describes a general procedure for Grignard addition.
Materials:
-
Crude N-Boc-D-valinal
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl
-
Ethyl acetate, Brine, Na₂SO₄
Procedure:
-
Dissolve the crude N-Boc-D-valinal (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78 °C.
-
Add the Grignard reagent (1.2 eq) dropwise over 30 minutes.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography to isolate the diastereomerically enriched amino alcohol.[1]
Conclusion
This compound is a valuable and cost-effective starting material for accessing its enantiomerically pure D- and L-forms. These enantiomers are powerful chiral building blocks in asymmetric synthesis. Their primary utility as precursors to chiral aldehydes enables highly diastereoselective nucleophilic additions, while their conversion into chiral auxiliaries provides robust control over stereochemistry in a variety of carbon-carbon bond-forming reactions. The detailed protocols and established performance data underscore the importance of N-Boc-valinol enantiomers as indispensable tools for researchers, scientists, and drug development professionals in the synthesis of enantiomerically pure molecules.
References
An In-depth Guide to Asymmetric Synthesis Using N-Boc Protected Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Chiral amino alcohols are fundamental structural motifs present in a vast array of pharmaceuticals, natural products, and chiral ligands essential for asymmetric synthesis.[1][2] Their biological activity is often contingent on their specific stereochemistry, making enantioselective synthesis a critical focus in drug discovery and development.[3] The tert-butyloxycarbonyl (Boc) protecting group is widely employed for the amino functionality due to its stability across various reaction conditions and its straightforward removal under mild acidic conditions, making N-Boc protected amino alcohols versatile intermediates in complex molecular construction.[3]
This technical guide explores several robust and widely adopted methodologies for the asymmetric synthesis of N-Boc protected amino alcohols, presenting quantitative data, detailed experimental protocols, and workflow visualizations to support research and development efforts.
Asymmetric Hydrogenation of Prochiral Ketones
Asymmetric hydrogenation is a powerful, atom-economical method for producing chiral N-Boc protected amino alcohols from prochiral N-Boc protected amino ketones.[3] This technique typically utilizes chiral transition metal catalysts, often based on iridium or rhodium, to achieve high levels of enantioselectivity.[3] The process involves the catalytic reduction of a ketone to a secondary alcohol, with the chiral catalyst directing the approach of hydrogen to one face of the carbonyl group, thereby creating a specific stereocenter.
Data Presentation: Asymmetric Hydrogenation of N-Boc-β-Amino Ketones
The following table summarizes representative results for the asymmetric hydrogenation of various N-Boc-β-amino ketone substrates using an Iridium-based catalyst system.
| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| N-Boc-3-amino-1-phenylpropan-1-one | [Ir(COD)Cl]₂ / (R,S,R)-L6 | 95 | 98 | [3] |
| N-Boc-3-amino-1-(p-tolyl)propan-1-one | [Ir(COD)Cl]₂ / (R,S,R)-L6 | 96 | 97 | [3] |
| N-Boc-3-amino-1-(4-methoxyphenyl)propan-1-one | [Ir(COD)Cl]₂ / (R,S,R)-L6 | 94 | 99 | [3] |
Experimental Protocol: Asymmetric Hydrogenation
This protocol provides a representative example for the asymmetric hydrogenation of an N-Boc-β-amino ketone using an iridium catalyst.[3]
Materials:
-
N-Boc-β-amino ketone substrate (e.g., N-Boc-3-amino-1-phenylpropan-1-one)
-
[Ir(COD)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)
-
Chiral ligand (e.g., (R,S,R)-L6)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Hydrogen gas (H₂)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
HPLC with a chiral column for ee determination
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Ir(COD)Cl]₂ (0.05 mol%) and the chiral ligand (0.105 mol%) to a Schlenk flask. Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes.[3]
-
Reaction Setup: To the prepared catalyst solution, add the N-Boc-β-amino ketone substrate (0.4 mmol) and sodium tert-butoxide (5 mol%).[3]
-
Hydrogenation: Seal the flask and purge with hydrogen gas three times. Pressurize the flask with hydrogen gas (pressure may vary based on substrate; consult specific literature) and stir the reaction mixture vigorously at 25-30 °C.[3]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: Upon completion, carefully vent the hydrogen gas. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 10 mL).[3]
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Determine the enantiomeric excess of the final N-Boc protected chiral amino alcohol using chiral HPLC.[3]
Visualization: Workflow for Asymmetric Hydrogenation
Caption: Workflow for the asymmetric hydrogenation of N-Boc-β-amino ketones.[3]
Diastereoselective Addition to N-Boc-Amino Aldehydes
A versatile and robust two-step strategy provides efficient access to a diverse range of chiral amino alcohols starting from the stable, commercially available solid, N-Boc-aminomethanol.[1] This method avoids the challenges of direct nucleophilic substitution by first oxidizing the starting material to a reactive N-Boc-amino aldehyde intermediate. This aldehyde then undergoes a diastereoselective addition of an organometallic reagent, where the existing chirality of the aldehyde influences the stereochemical outcome of the newly formed alcohol center.
Experimental Protocol: Two-Step Synthesis from N-Boc-Aminomethanol
This protocol outlines the general two-step sequence. Specific oxidation conditions and the choice of organometallic reagent will vary depending on the desired target molecule.
Materials:
-
N-Boc-aminomethanol
-
Mild oxidizing agent (e.g., Dess-Martin periodinane, SO₃·pyridine)
-
Anhydrous organic solvent (e.g., Dichloromethane, THF)
-
Organometallic reagent (e.g., Grignard reagent, organolithium reagent)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
Procedure:
-
Oxidation: Dissolve N-Boc-aminomethanol in an anhydrous solvent under an inert atmosphere. Cool the solution to an appropriate temperature (e.g., 0 °C). Add the mild oxidizing agent portion-wise and stir the mixture until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Work-up (Oxidation): Quench the reaction and perform an aqueous work-up. Extract the N-Boc-amino aldehyde product with an organic solvent. The resulting aldehyde is often used immediately in the next step without extensive purification due to its potential instability.
-
Diastereoselective Addition: Dissolve the crude N-Boc-amino aldehyde in an anhydrous solvent and cool to a low temperature (e.g., -78 °C) under an inert atmosphere. Slowly add the selected organometallic reagent (e.g., phenylmagnesium bromide) dropwise.
-
Monitoring and Quenching: Stir the reaction at low temperature, monitoring its progress by TLC/HPLC. Once complete, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Final Purification: Allow the mixture to warm to room temperature, perform an aqueous work-up, and extract the product. Dry, concentrate, and purify the resulting N-Boc protected diastereomeric amino alcohol by column chromatography. The diastereomeric ratio (d.r.) can be determined by NMR or HPLC analysis.
Visualization: Synthesis from N-Boc-Aminomethanol
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N-Boc-DL-valinol
For Researchers, Scientists, and Drug Development Professionals
N-Boc-DL-valinol, a protected amino alcohol, is a key chiral building block in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules.[1] Its utility in creating peptidomimetics and other bioactive agents makes understanding its safety and handling precautions paramount in a research and development setting.[1] This in-depth technical guide provides a comprehensive overview of the safety protocols, handling procedures, and physical and chemical properties of this compound to ensure a safe and effective laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2][3][4]
GHS Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Pictogram:
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its proper handling and storage.
| Property | Value | Source |
| Appearance | White to off-white powder or crystalline solid.[5][6] | [5][6] |
| Molecular Formula | C₁₀H₂₁NO₃ | [4][6][7] |
| Molecular Weight | 203.28 g/mol | [4][8] |
| Melting Point | 57 °C (135 °F) | [5] |
| Boiling Point | 218 °C (424 °F) | [5] |
| Solubility | Sparingly soluble in water.[6] Freely soluble in ethanol, ether, chloroform, DMF, DMSO, and Methanol.[9] | [6][9] |
Exposure Controls and Personal Protection
A systematic approach to exposure control is essential when working with this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
-
Ventilation: Work in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or transferring the powder, a chemical fume hood is recommended.[2][8][10]
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent direct contact with the chemical.
| PPE Category | Specifications | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] | Protects against splashes and dust particles.[10] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[10] Gloves should be inspected prior to use and a proper removal technique should be followed. | Prevents skin contact. |
| Skin and Body Protection | Laboratory coat. For larger quantities or increased risk of exposure, wear fire/flame resistant and impervious clothing.[2][5] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | If exposure limits are exceeded or if irritation is experienced, a NIOSH-approved respirator (e.g., N95 dust mask or a full-face respirator) should be used.[2][5][10] | Prevents inhalation of dust and aerosols. |
Hygiene Measures
-
Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.[5]
-
Contaminated clothing should be removed and washed before reuse.[2]
Safe Handling and Storage Workflow
A logical workflow for the safe handling and storage of this compound minimizes the risk of exposure and accidents.
Caption: Workflow for the safe handling and storage of this compound.
First-Aid Measures
In the event of an exposure, immediate and appropriate first-aid is crucial.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][8] |
| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[2][5][8] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[2][5][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5][8] |
Accidental Release Measures
In the case of a spill, follow these procedures to mitigate the hazard.
-
Personal Precautions: Evacuate personnel to a safe area. Avoid breathing dust and contact with the substance. Use personal protective equipment, including a dust respirator, splash goggles, full suit, boots, and gloves.[5][8]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[8]
-
Methods for Cleaning Up: Use appropriate tools to put the spilled solid in a convenient waste disposal container. Avoid dust formation.[5][8] For large spills, use a shovel to place the material into a suitable container for disposal.[5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, fog, or alcohol-resistant foam.[5][8]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including oxides of carbon and nitrogen.[3][5]
-
Protective Equipment: Firefighters should wear positive pressure self-contained breathing apparatus (SCBA) and full turnout gear.[5]
Stability and Reactivity
-
Chemical Stability: Stable under normal conditions.[4]
-
Conditions to Avoid: Excess heat, and exposure to open flames, hot surfaces, and sources of ignition.[3] Avoid the formation of dust.[8]
-
Incompatible Materials: Strong oxidizing agents.[3]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5]
Toxicological Information
Disposal Considerations
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[5] Dispose of contents/container to an approved waste disposal plant.[3]
Experimental Protocols
While detailed experimental protocols for the toxicological and safety testing of this compound are not publicly available, the hazard classifications are typically derived from standardized tests such as:
-
Acute Dermal Irritation/Corrosion (OECD TG 404): This test involves the application of the test substance to the skin of a laboratory animal to determine the potential for skin irritation.
-
Acute Eye Irritation/Corrosion (OECD TG 405): This test involves the application of the test substance to the eye of a laboratory animal to assess the potential for eye irritation or damage.
-
Acute Inhalation Toxicity (OECD TG 403): This test evaluates the toxicity of a substance when inhaled by laboratory animals.
The GHS classifications for this compound are based on the results of such standardized assays.
Logical Relationship for PPE Selection
The decision-making process for selecting the appropriate level of PPE is based on a risk assessment of the planned experimental procedure.
Caption: Decision tree for selecting appropriate PPE for handling this compound.
By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can safely handle this compound, minimizing risks and fostering a secure and productive research environment.
References
- 1. This compound | Boc-Protected Valinol [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. peptide.com [peptide.com]
- 6. Page loading... [guidechem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Step-by-Step Protocol for N-Boc Protection of DL-Valinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amino groups is a fundamental and critical step in the multi-step synthesis of complex organic molecules, particularly in peptide synthesis and the development of pharmaceutical intermediates. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[1][2][3] DL-valinol, a racemic amino alcohol, is a valuable chiral building block in synthetic organic and medicinal chemistry.[4] Its N-Boc protected form, N-Boc-DL-valinol, serves as a versatile intermediate in the preparation of peptidomimetics and other complex molecules.[4] The Boc group allows for selective reactions at the hydroxyl group of valinol. This document provides a detailed, step-by-step protocol for the N-Boc protection of DL-valinol.
Reaction Principle
The N-Boc protection of DL-valinol involves the reaction of the amino group with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The amino group, being more nucleophilic than the hydroxyl group, selectively attacks the electrophilic carbonyl carbon of the Boc anhydride.[5] This reaction is typically carried out in the presence of a mild base to neutralize the acid generated during the reaction. The resulting this compound is a stable carbamate that can be easily purified.
Data Presentation
The following table summarizes typical quantitative data for the N-Boc protection of valinol, based on procedures for the individual enantiomers. Results for the DL-racemic mixture are expected to be comparable.
| Parameter | Typical Value |
| Reaction Time | 4 - 16 hours |
| Typical Yield | 90 - 98% |
| Purity (after purification) | > 95% |
| Appearance | Colorless to yellow liquid/oil |
Experimental Protocol
This protocol describes the N-Boc protection of DL-valinol on a laboratory scale.
Materials and Reagents:
-
DL-Valinol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve DL-valinol in a mixture of THF (or DCM) and water.
-
Add sodium bicarbonate (or an equivalent amount of NaOH solution) to the mixture.
-
Stir the solution at room temperature until all solids have dissolved.
-
-
Addition of (Boc)₂O:
-
To the stirring solution of DL-valinol, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.
-
Continue stirring the reaction mixture vigorously at room temperature for 4-16 hours.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (DL-valinol) is consumed.
-
-
Work-up:
-
Once the reaction is complete, remove the organic solvent (THF or DCM) under reduced pressure using a rotary evaporator.
-
Add water to the remaining residue and extract the product with ethyl acetate (3 times).
-
Combine the organic layers and wash them sequentially with a saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, the product can be further purified by column chromatography on silica gel.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time and continue to monitor by TLC. Ensure efficient stirring. |
| Hydrolysis of (Boc)₂O. | Add (Boc)₂O in portions to the reaction mixture. | |
| Product loss during work-up. | Ensure complete extraction from the aqueous phase by performing multiple extractions. | |
| Formation of Side Products | Reaction with the hydroxyl group. | While the amino group is more reactive, prolonged reaction times or higher temperatures could lead to minor O-Boc protection. Purify by column chromatography if necessary. |
Visualization of the Experimental Workflow
Caption: Experimental workflow for the N-Boc protection of DL-valinol.
References
Application Notes and Protocols for the Acidic Deprotection of N-Boc-DL-valinol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of N-Boc-DL-valinol to yield DL-valinol under acidic conditions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions.[1] The protocols provided herein describe two common and effective methods for Boc deprotection: using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrogen Chloride (HCl) in 1,4-dioxane.
The deprotection mechanism involves the protonation of the carbamate oxygen, followed by the elimination of a stable tert-butyl cation. This cation subsequently forms isobutylene and carbon dioxide, resulting in the free amine.[1] The final product is typically obtained as the salt of the acid used for deprotection (e.g., trifluoroacetate or hydrochloride).[1]
Data Presentation
The following table summarizes typical quantitative data for the acidic deprotection of N-Boc protected amino alcohols, based on literature for similar substrates. Actual results may vary depending on specific reaction conditions and the scale of the reaction.
| Parameter | Method 1: TFA/DCM | Method 2: HCl/Dioxane | Reference |
| Typical Yield | 80-95% | >90% | [1][2] |
| Reaction Time | 0.5 - 4 hours | 0.5 - 2 hours | [1] |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature | [1][3] |
| Acid Concentration | 25-50% (v/v) TFA in DCM | 4M HCl in Dioxane | [1][4] |
| Product Form | Free amine or TFA salt | HCl salt | [1][5] |
Experimental Protocols
Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is a widely used and generally efficient for Boc deprotection.[1]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is in the range of 0.1-0.5 M.[1]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Trifluoroacetic acid (TFA) to the solution. The final concentration of TFA should be between 25% to 50% (v/v).[4]
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.[5]
Work-up (to obtain the free amine):
-
Dissolve the crude residue in ethyl acetate (EtOAc).[1]
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ until the aqueous layer is basic, followed by a wash with brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the free amine product, DL-valinol.[1]
Work-up (to obtain the TFA salt):
-
After removal of the solvent and excess TFA, dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the TFA salt.
-
Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield DL-valinol trifluoroacetate.[5]
Method 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is particularly useful when the desired product is the hydrochloride salt, which often precipitates from the reaction mixture.[1]
Materials:
-
This compound
-
4M Hydrogen chloride (HCl) in 1,4-dioxane
-
Dichloromethane (DCM, optional co-solvent)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound in a minimal amount of a suitable solvent like DCM or directly in the 4M HCl in dioxane solution in a round-bottom flask.[1]
-
Stir the reaction mixture at room temperature for 0.5-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, the product hydrochloride salt often precipitates from the reaction mixture. Dilute the reaction mixture with diethyl ether to further facilitate precipitation.[1]
-
Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield DL-valinol hydrochloride.[1]
Mandatory Visualization
References
Application Notes and Protocols for the Use of N-Boc-DL-valinol in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids and their derivatives into peptide structures is a pivotal strategy in modern medicinal chemistry and drug discovery. N-Boc-DL-valinol, a protected amino alcohol, serves as a versatile building block in solid-phase peptide synthesis (SPPS) for the creation of C-terminally modified peptides. The use of a DL-racemic mixture results in the synthesis of diastereomeric peptides, which can be advantageous for screening purposes to identify stereospecific bioactivity. These modifications can bestow peptides with enhanced therapeutic properties, including increased metabolic stability, improved cell permeability, and novel receptor binding affinities compared to their native counterparts.
Peptides terminating in a valinol moiety are of particular interest due to their heightened resistance to degradation by exopeptidases.[1] Furthermore, the terminal alcohol can be oxidized to a highly reactive aldehyde, a functional group known to act as a potent inhibitor of various proteases.[1][2] This makes peptides incorporating this compound valuable precursors for developing novel therapeutic agents.
Key Applications
The utilization of this compound in SPPS is primarily directed towards the synthesis of:
-
Peptide Alcohols: These compounds can function as therapeutic agents or as key intermediates for further chemical modifications.[2]
-
Peptide Aldehydes: The C-terminal alcohol of the resulting peptide can be oxidized to an aldehyde, which is a crucial functional group for inhibitors of protease enzymes.[1][2]
-
Conformationally Constrained Peptides: The valinol residue can introduce specific conformational constraints into the peptide backbone, which can be beneficial for enhancing receptor binding and selectivity.[2]
Data Presentation
The following tables summarize typical quantitative data and parameters for a standard Boc-SPPS protocol for incorporating this compound.
Table 1: Typical Parameters for Boc-SPPS
| Parameter | Typical Value | Notes |
| Resin Substitution | 0.4 - 1.0 mmol/g | 2-Chlorotrityl chloride (2-CTC) resin is highly recommended for its acid lability.[1] |
| This compound Excess | 1.2 - 2.0 equivalents | Relative to the resin's substitution capacity. |
| Coupling Reagent Excess | 2 - 4 equivalents | For subsequent amino acid additions (e.g., HATU, HBTU).[2][3] |
| Coupling Time | 1 - 4 hours | Can be monitored using the Kaiser test for subsequent couplings.[3] |
| Deprotection Time | 20 - 30 minutes | Using 25-50% TFA in Dichloromethane (DCM).[2][3] |
Table 2: Expected Outcomes for a Model Peptide Containing DL-Valinol
| Parameter | Expected Outcome | Notes |
| Coupling Efficiency (per step) | >99% | Monitored by the ninhydrin (Kaiser) test.[3] |
| Crude Peptide Purity (by HPLC) | 40 - 60% | Will likely present as two major peaks of similar intensity, representing the diastereomers. |
| Final Purified Yield (per diastereomer) | 10 - 25% | Dependent on the efficiency of HPLC separation and the overall length of the peptide. |
| Mass Spectrometry Analysis | Single [M+H]⁺ peak | Both diastereomers will possess the same mass.[3] |
Experimental Protocols
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol details the attachment of this compound to the highly acid-labile 2-chlorotrityl chloride resin.[1][2]
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the 2-CTC resin in anhydrous DCM (10-15 mL per gram of resin) for 30 minutes in a solid-phase synthesis vessel.[2]
-
Amino Alcohol Solution Preparation: In a separate flask, dissolve this compound (1.2 equivalents relative to the resin substitution) in anhydrous DCM.[2]
-
Loading Reaction: Add the this compound solution to the swollen resin. Add DIPEA (2.4 equivalents relative to the amino alcohol) to the slurry.[2]
-
Agitation: Agitate the mixture at room temperature for 2-4 hours.[2]
-
Capping: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and agitate for an additional 30 minutes.[2]
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally with DCM (3x).[2]
-
Drying: Dry the resin under a vacuum to a constant weight.[2]
Protocol 2: Peptide Chain Elongation using Boc Chemistry
This protocol outlines the steps for elongating the peptide chain from the resin-bound DL-valinol.
Materials:
-
This compound-2-CTC resin (from Protocol 1)
-
Boc-protected amino acids
-
Coupling reagents (e.g., HATU, HCTU, PyBOP)
-
Activation additives (e.g., HOAt)
-
DIPEA
-
Trifluoroacetic acid (TFA)
-
DCM
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Bromophenol blue solution in DMF (for monitoring coupling)
Procedure (for each coupling cycle):
-
Resin Swelling: Swell the this compound-resin in DCM.
-
Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 2 minutes (pre-wash). Drain and add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[2]
-
Washing: Wash the resin with DCM (3x) and then with DMF (3x).[2]
-
Neutralization: Treat the resin with a 10% solution of DIPEA in DMF for 5 minutes (repeat twice).[2]
-
Washing: Wash the resin with DMF (5x).[2]
-
Amino Acid Coupling:
-
Pre-activation: In a separate vial, dissolve the Boc-amino acid (3-4 equivalents), HATU (3-4 equivalents), and HOAt (3-4 equivalents) in DMF or NMP. Add DIPEA (6-8 equivalents) and allow to pre-activate for 2-5 minutes.[2]
-
Coupling: Add the pre-activated amino acid solution to the resin and agitate for 1-4 hours.[2]
-
-
Monitoring: Monitor the coupling reaction using the bromophenol blue test.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat steps 2-8 for each subsequent amino acid in the peptide sequence.
Protocol 3: Cleavage of the Peptide Alcohol from the Resin
This protocol describes the final cleavage of the peptide alcohol from the 2-CTC resin.[2]
Materials:
-
Peptidyl-DL-valinol-2-CTC resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). Caution: TFA is highly corrosive.
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.[2]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Incubation: Agitate the mixture at room temperature for 1-2 hours.[2]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[2]
-
Isolation: Centrifuge or filter to collect the precipitated peptide.[2]
-
Washing: Wash the peptide pellet with cold diethyl ether (2-3 times).[2]
-
Drying: Dry the purified peptide alcohol under vacuum.[2]
-
Purification: The crude peptide, containing a mixture of diastereomers, is purified by preparative RP-HPLC. The two diastereomers are typically separated using a shallow gradient of acetonitrile in water.[3]
Visualizations
Caption: Workflow for SPPS of C-terminal peptide alcohols using this compound.
Caption: Logical relationships in the use of this compound in peptide modification.
References
Application Notes and Protocols: N-Boc-DL-valinol as a Precursor for Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-Boc-DL-valinol as a versatile precursor for the synthesis of valuable chiral auxiliaries and synthons. While direct applications of this compound as a chiral auxiliary are not extensively documented, its derivatives, particularly those stemming from the parent amino alcohol D-valinol, are cornerstones of modern asymmetric synthesis.[1] This document details the synthesis of key derivatives and their application in stereoselective transformations, providing researchers with the necessary protocols to leverage this important chiral building block.
Introduction to Chiral Auxiliaries and the Role of Valinol Derivatives
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction.[2][3] This strategy is fundamental in pharmaceutical development, where the biological activity of a molecule is often dependent on its stereochemistry.[2] Valinol-derived auxiliaries, such as Evans' oxazolidinones, are highly effective due to their rigid and well-defined structures that create a biased chiral environment, leading to high levels of asymmetric induction in reactions like alkylations and aldol additions.[1][3]
The bulky isopropyl group of the valinol backbone provides significant steric hindrance, effectively shielding one face of a reactive intermediate, such as an enolate, and directing the approach of an electrophile to the opposite face.[1][2]
Synthesis of Valinol-Derived Chiral Auxiliaries
This compound can serve as a starting point for the synthesis of various chiral auxiliaries. A key class of such auxiliaries are the oxazolidinones, famously developed by David A. Evans.[1][3]
Protocol 1: Synthesis of (4R)-4-isopropyl-2-oxazolidinone from D-Valinol
While this compound can be deprotected and resolved to yield D- or L-valinol, commercially available D-valinol is a more direct precursor for the corresponding oxazolidinone auxiliary. The following protocol outlines this well-established synthesis.
Experimental Protocol:
-
Step 1: Acylation of the Chiral Auxiliary: The chiral auxiliary is first acylated with a prochiral carboxylic acid derivative.[1]
-
Step 2: Diastereoselective Alkylation: The resulting N-acyl auxiliary is deprotonated to form a chiral enolate, which is then alkylated. The steric bulk of the auxiliary directs the electrophile to one face of the enolate, resulting in high diastereomeric excess.[1]
-
Step 3: Auxiliary Cleavage: The chiral auxiliary is subsequently removed from the product to yield the desired chiral molecule, and the auxiliary can often be recovered for reuse.[1]
Workflow for Asymmetric Alkylation using a Valinol-Derived Oxazolidinone Auxiliary
References
Synthetic Applications of N-Boc-DL-valinol in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-DL-valinol is a protected amino alcohol that serves as a versatile building block in synthetic organic and medicinal chemistry. As a racemic mixture, it provides an accessible starting point for methodology development, catalysis studies, and preliminary structure-activity relationship (SAR) investigations.[1] For the synthesis of chiral drug candidates, the enantiomers, N-Boc-D-valinol and N-Boc-L-valinol, are typically separated or synthesized individually to produce stereochemically pure active pharmaceutical ingredients (APIs). The Boc (tert-butoxycarbonyl) protecting group offers a robust and easily removable shield for the amine functionality, allowing for selective reactions at the hydroxyl group.[2][3] The valinol scaffold itself introduces a hydrophobic and sterically significant isopropyl group, which can be crucial for molecular recognition and binding affinity in drug-target interactions.
This document provides detailed application notes and experimental protocols for the use of N-Boc-valinol derivatives in the synthesis of various drug molecules, including antiviral and antihypertensive agents.
Application Notes
Chiral Building Block in Asymmetric Synthesis
The primary application of the enantiomers of N-Boc-valinol in drug discovery is as chiral precursors for the synthesis of complex molecules with defined stereochemistry.[2] A key strategy involves the oxidation of the primary alcohol to a chiral aldehyde, N-Boc-valinal. This intermediate is highly valuable for creating new stereocenters with high diastereoselectivity through nucleophilic addition reactions.[2] The inherent chirality of the valinol backbone directs the approach of the nucleophile, leading to a predictable stereochemical outcome.[2]
Synthesis of Protease Inhibitors and Modified Peptides
N-Boc-D-valinol is frequently utilized in solid-phase peptide synthesis (SPPS) to generate C-terminally modified peptides.[4][5] These modifications can significantly enhance the therapeutic properties of peptides by increasing their metabolic stability and resistance to enzymatic degradation.[4][5] The resulting peptide alcohols can be further oxidized to peptide aldehydes, which are potent inhibitors of various proteases, a class of enzymes implicated in numerous diseases, including viral infections.[4][5]
-
Workflow for SPPS of C-terminal Peptide Alcohols:
Precursor for Antiviral Drugs
N-Boc-L-valine, a closely related derivative, is a key intermediate in the synthesis of several antiviral drugs.[6]
-
Valacyclovir: An antiviral medication for herpes simplex virus (HSV) infections. L-valine is ester-linked to acyclovir to enhance its oral bioavailability, and N-Boc-L-valine is a crucial starting material for this modification.[6][7]
-
Boceprevir and Telaprevir: These are protease inhibitors used in the treatment of Hepatitis C. Their syntheses involve peptide fragments derived from N-Boc-L-valine.[6]
Synthesis of Antihypertensive Drugs
Derivatives of L-valine are fundamental to the synthesis of widely prescribed antihypertensive drugs.
-
Valsartan: An angiotensin II receptor blocker. The stereocenter derived from L-valine is critical for its therapeutic activity. Synthetic routes for Valsartan heavily rely on L-valine derivatives to introduce the necessary chirality.[8]
-
Sacubitril: A neprilysin inhibitor, which is combined with valsartan in the drug Entresto. The synthesis of Sacubitril involves intermediates where chirality is key, and valine derivatives can be employed in these synthetic pathways.
Quantitative Data Summary
| Product | Starting Material | Key Reagents | Typical Yield (%) | Typical Purity (%) | Reference(s) |
| Boc-D-Valine | D-Valine | (Boc)₂O, NaOH | 90-95 | >98 | [3] |
| N-Boc-N-methyl-D-valine | Boc-D-Valine | NaH, CH₃I | - | - | [3] |
| N-Boc-N-methyl-D-Valinol | N-Boc-N-methyl-D-valine | LiAlH₄ | - | - | [3] |
| N-Boc-Valacyclovir Intermediate | Boc-L-Valine | Acyclovir, DCC, DMAP | High | High | [6] |
| Boceprevir Dipeptide Intermediate | Boc-L-Valine | (S)-2-amino-3,3-dimethylbutanamide, HATU, DIPEA | - | - | [6] |
Experimental Protocols
Protocol 1: Oxidation of N-Boc-N-methyl-D-Valinol to N-Boc-N-methyl-D-valinal
This protocol describes the mild oxidation of the primary alcohol to the corresponding aldehyde using Dess-Martin periodinane (DMP).[2]
Materials:
-
N-Boc-N-methyl-D-Valinol
-
Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
Dissolve N-Boc-N-methyl-D-Valinol (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add DMP (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.
-
Stir the mixture vigorously for 30 minutes, then transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate carefully under reduced pressure to yield the crude N-Boc-N-methyl-D-valinal. The crude product should be used immediately in the next step.[2]
Protocol 2: Diastereoselective Nucleophilic Addition to N-Boc-N-methyl-D-valinal
This protocol outlines a general procedure for the diastereoselective addition of a Grignard reagent to the chiral aldehyde.[2]
Materials:
-
Crude N-Boc-N-methyl-D-valinal
-
Anhydrous tetrahydrofuran (THF)
-
Organometallic nucleophile (e.g., Phenylmagnesium bromide, PhMgBr)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
Dissolve the crude N-Boc-N-methyl-D-valinal from the previous step in anhydrous THF (0.1 M) under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the Grignard reagent (e.g., PhMgBr, 1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel to isolate the diastereomerically enriched amino alcohol.[2]
Protocol 3: Attachment of N-Boc-D-Valinol to 2-Chlorotrityl Chloride (2-CTC) Resin for SPPS
This protocol details the loading of N-Boc-D-valinol onto a highly acid-labile resin for solid-phase peptide synthesis.[5]
Materials:
-
2-Chlorotrityl chloride resin
-
N-Boc-D-Valinol
-
Anhydrous dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Peptide synthesis vessel
Procedure:
-
Swell the 2-chlorotrityl chloride resin (1.0 g, ~1.6 mmol/g substitution) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
In a separate flask, dissolve N-Boc-D-Valinol (0.6-1.2 equivalents relative to resin substitution) in anhydrous DCM (10 mL/g of resin). A small amount of anhydrous DMF may be added to aid dissolution if necessary.[5]
-
Add DIPEA (4 equivalents relative to the carboxylic acid) to the N-Boc-D-Valinol solution.
-
Add the N-Boc-D-Valinol/DIPEA solution to the swollen resin.
-
Agitate the mixture for 30-120 minutes at room temperature.
-
To cap any remaining unreacted chlorotrityl groups, add methanol (0.8 mL/g of resin) and agitate for an additional 15-30 minutes.[5]
-
Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry the resin under vacuum.
Visualizations
Caption: Asymmetric synthesis via a chiral aldehyde intermediate.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Synthetic pathways from N-Boc-valinol to drug molecules.
References
Application Notes and Protocols: The Versatility of N-Boc-DL-valinol in Reactions with Electrophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Boc-DL-valinol is a protected amino alcohol that serves as a highly versatile chiral building block in synthetic organic and medicinal chemistry.[1] Its structure, featuring a primary alcohol and an amine protected by the acid-labile tert-butyloxycarbonyl (Boc) group, allows for a wide range of chemical transformations. The nucleophilic hydroxyl group can react with various electrophiles, while the Boc group provides an orthogonal protecting strategy, enabling selective deprotection under mild acidic conditions.[1][2] This document provides detailed application notes and experimental protocols for the key reactions of this compound with common classes of electrophiles, including acylating agents, alkylating agents, and oxidizing agents. These reactions are fundamental in the synthesis of peptidomimetics, protease inhibitors, and other complex pharmaceutical intermediates.[1][3]
Application Note 1: O-Acylation (Esterification) of this compound
The primary hydroxyl group of this compound readily undergoes O-acylation with various electrophilic acylating agents to form the corresponding esters. This reaction is a cornerstone for creating ester derivatives and is particularly crucial in Solid-Phase Peptide Synthesis (SPPS) for the generation of peptides with C-terminal alcohol functionalities.[4] In SPPS, the hydroxyl group of resin-bound valinol acts as the nucleophile, attacking an activated carboxylic acid of the incoming N-protected amino acid to form an ester bond.[4] Subsequent peptide chain elongation proceeds via standard amide bond formation.[4]
Protocol 1: General Esterification using an Acyl Chloride
This protocol describes a standard procedure for the esterification of this compound with an acyl chloride in the presence of a non-nucleophilic base.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq.)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (TEA or DIPEA, 1.5 eq.) to the stirred solution.
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Esterification in Solid-Phase Peptide Synthesis (First Amino Acid Coupling)
This protocol outlines the coupling of the first Boc-protected amino acid to the hydroxyl group of this compound previously loaded onto a resin.[4]
Materials:
-
This compound-loaded 2-chlorotrityl resin
-
Boc-L-Amino Acid (3-4 eq. relative to resin loading)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-4 eq.)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) and Dichloromethane (DCM)
-
Peptide synthesis vessel
Procedure:
-
Swell the this compound loaded resin in anhydrous DCM for 30 minutes, then drain the solvent.[4]
-
In a separate flask, dissolve the Boc-L-amino acid (3-4 eq.) in a minimal amount of DMF.[4]
-
Add DIC (3-4 eq.) and a catalytic amount of DMAP (0.1 eq.) to the amino acid solution and pre-activate for 5-10 minutes at room temperature.[4]
-
Add the activated amino acid solution to the resin in the synthesis vessel.[4]
-
Agitate the mixture for 2-4 hours at room temperature. Monitor reaction completion using a test for free hydroxyl groups.[4]
-
Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and isopropanol (2x).[4]
-
The resin is now ready for the subsequent deprotection and coupling cycles.
Quantitative Data: O-Acylation Reactions
| Electrophile/Coupling Partner | Coupling Reagents | Base | Solvent | Time | Typical Yield (%) | Reference |
| Boc-L-Amino Acid | DIC / DMAP | - | DCM/DMF | 2-4 h | >90% (Coupling Efficiency) | [4] |
| Fmoc-Amino Acid | HATU / HOAt | DIPEA | DMF/NMP | 2-4 h | >95% (Coupling Efficiency) | [5] |
| Acyl Chloride | - | TEA / DIPEA | DCM | 2-4 h | 85-95% | General Protocol |
Application Note 2: Oxidation to N-Boc-DL-valinal
The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, N-Boc-DL-valinal, using mild oxidizing agents.[6] This transformation is of significant importance as chiral α-amino aldehydes are valuable intermediates in asymmetric synthesis.[6] The resulting aldehyde can undergo highly diastereoselective nucleophilic additions with organometallic reagents (e.g., Grignard or organolithium reagents) to generate new stereocenters, providing access to complex, diastereomerically enriched amino alcohols.[6]
Protocol 3: Dess-Martin Periodinane (DMP) Oxidation
This protocol describes a reliable and mild method for oxidizing this compound to its aldehyde form.[6]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP) (1.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM (0.1 M) in a round-bottom flask under an inert atmosphere.[6]
-
Cool the solution to 0 °C in an ice bath.
-
Add DMP (1.1 eq.) portion-wise to the stirred solution.[6]
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.[6]
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously for 30 minutes.[6]
-
Separate the layers and extract the aqueous layer twice with DCM.[6]
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate carefully under reduced pressure to yield the crude N-Boc-DL-valinal.[6] Note: The product aldehyde can be unstable and is often used immediately in the next step without extensive purification.
Quantitative Data: Oxidation of Analogous N-Boc-N-methyl Amino Alcohols
While specific data for this compound is not provided in the search results, representative data for analogous substrates demonstrates the efficiency of these methods.[6]
| Substrate (Analog) | Oxidizing Agent | Solvent | Time (h) | Yield (%) | Reference |
| N-Boc-N-methyl-L-alaninol | DMP | CH₂Cl₂ | 2 | 95 | [6] |
| N-Boc-N-methyl-L-phenylalaninol | SO₃·Py, DMSO | CH₂Cl₂ | 1 | 92 | [6] |
| N-Boc-N-methyl-L-leucinol | (COCl)₂, DMSO, Et₃N (Swern) | CH₂Cl₂ | 0.5 | 94 | [6] |
Application Note 3: N-Boc Deprotection using Acidic Electrophiles
The Boc protecting group is central to the synthetic utility of this compound, offering stability in neutral and basic conditions while being easily removable with acid.[2][7] The deprotection mechanism involves protonation (an electrophilic attack) of the carbamate oxygen, followed by the loss of a stable tert-butyl cation to yield the free amine, typically as an acid salt.[2] This reaction is a critical step in multi-step syntheses, particularly in SPPS, to reveal the amine for subsequent coupling reactions.[8]
Protocol 4: Deprotection using Trifluoroacetic Acid (TFA) in DCM
This is a common and highly efficient method for Boc deprotection.[2]
Materials:
-
This compound derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Diethyl ether (for salt precipitation)
Procedure:
-
Dissolve the this compound derivative in anhydrous DCM in a round-bottom flask.
-
Add TFA to the solution to a final concentration of 20-50% (v/v). A common mixture is 1:1 TFA:DCM.[2]
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
To obtain the TFA salt, triturate the residue with cold diethyl ether to precipitate the product.[2]
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 5: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This method provides the hydrochloride salt of the amine, which can be advantageous in certain synthetic routes.[2]
Materials:
-
This compound derivative
-
4M Hydrogen chloride (HCl) in 1,4-dioxane solution
-
DCM (optional co-solvent)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the this compound derivative in a minimal amount of a suitable solvent like DCM or directly in the 4M HCl in dioxane solution.[2]
-
Stir the mixture at room temperature. The reaction is often complete within 1-2 hours.
-
Upon completion, the product hydrochloride salt often precipitates from the reaction mixture.[2]
-
Dilute the reaction mixture with diethyl ether to enhance precipitation.[2]
-
Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield the amine hydrochloride salt.[2]
Quantitative Data: N-Boc Deprotection Methods
| Reagent | Solvent | Temperature | Time | Typical Yield (%) | Product Form |
| 20-50% TFA | DCM | Room Temp. | 30-60 min | >95% | TFA Salt |
| 4M HCl | 1,4-Dioxane | Room Temp. | 1-2 h | >95% | HCl Salt |
| Oxalyl Chloride (3 eq.) | Methanol | Room Temp. | 1-4 h | up to 90% | HCl Salt |
References
Application Notes and Protocols for the Oxidation of N-Boc-DL-valinol to N-Boc-DL-valinal
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Boc-DL-valinol is a valuable chiral building block in organic synthesis. Its oxidation to the corresponding aldehyde, N-Boc-DL-valinal, provides a key intermediate for the synthesis of various pharmaceutical agents and complex molecules. Chiral α-amino aldehydes are particularly useful for the diastereoselective formation of new stereocenters.[1] The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in peptide synthesis and is stable under many reaction conditions, though it is sensitive to strong acids.[2][] The primary challenge in this transformation is the selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. This document provides detailed protocols for three common and effective methods for this oxidation: Dess-Martin Periodinane (DMP) Oxidation, Swern Oxidation, and TEMPO-catalyzed Oxidation.
Comparison of Oxidation Methods
The choice of oxidation method depends on several factors, including the scale of the reaction, the presence of other functional groups, and tolerance for specific reagents and byproducts. The following table summarizes the key features of the described methods.
| Oxidation Method | Typical Yield (%) | Reaction Time (h) | Reaction Temp. (°C) | Key Reagents | Advantages | Disadvantages/Considerations |
| Dess-Martin Periodinane (DMP) | ≥95%[4] | 2-3[1] | 0 to RT | Dess-Martin Periodinane, DCM | Mild conditions, high yields, easy workup, wide functional group tolerance.[5] | DMP can be explosive if impure[4]; stoichiometric use of a hypervalent iodine reagent. |
| Swern Oxidation | High | 0.5 - 2 | -78 to RT | DMSO, Oxalyl Chloride, Triethylamine | Mild conditions, avoids toxic metals, suitable for acid-sensitive compounds.[6][7][8] | Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide and toxic CO gas.[7] |
| TEMPO-catalyzed (Cu/ABNO) | ≥90%[9] | ~1 | Room Temperature | (MeObpy)CuI, ABNO, Air (O₂) | Uses air as the terminal oxidant, very mild conditions, high yields, applicable to a broad range of alcohols.[9] | Catalyst system can be sensitive to certain functional groups like phenols and terminal alkynes.[9] |
Experimental Protocols
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation utilizes a hypervalent iodine reagent, Dess-Martin periodinane (DMP), to mildly and selectively oxidize primary alcohols to aldehydes.[5] The reaction is typically fast and efficient at room temperature.[5]
Protocol
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP) (≥95% purity)[4]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, argon or nitrogen supply.
Procedure:
-
Under an argon or nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin Periodinane (1.1 eq) to the solution in portions.[1]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.[1]
-
Stir the biphasic mixture vigorously for 30 minutes until the layers become clear.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-DL-valinal.[1]
-
The crude aldehyde is often used immediately in the next step due to its potential instability.[1]
Swern Oxidation
The Swern oxidation uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize alcohols.[6] It is known for its mild conditions and broad functional group tolerance.[7]
Protocol
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, dropping funnels, magnetic stirrer, argon or nitrogen supply, low-temperature thermometer.
Procedure:
-
In a three-neck flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath).
-
Add oxalyl chloride (1.2-1.5 eq) to the cold DCM.[10]
-
Slowly add a solution of DMSO (2.4-2.7 eq) in anhydrous DCM via a dropping funnel, keeping the internal temperature below -65 °C.[10] Stir for 10 minutes.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM, maintaining the temperature at -78 °C.[10] Stir for 20-30 minutes.
-
Add triethylamine (5.0-7.0 eq) dropwise, ensuring the temperature remains below -65 °C.[10]
-
After stirring for an additional 10 minutes at -78 °C, allow the reaction to warm to room temperature.[10]
-
Quench the reaction by adding water.
-
Extract the product with DCM. The combined organic layers should be washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.[10]
-
Purification is typically performed by flash column chromatography.
Safety Note: The Swern oxidation produces acutely toxic carbon monoxide gas and has a notoriously unpleasant odor due to the dimethyl sulfide byproduct.[7] All operations must be conducted in a well-ventilated fume hood.[7] Glassware can be rinsed with bleach to oxidize the residual dimethyl sulfide.[7]
TEMPO-catalyzed Aerobic Oxidation
This method utilizes a copper(I)/9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) catalyst system to perform the aerobic oxidation of alcohols.[9] It is a green chemistry approach that uses ambient air as the terminal oxidant.[9]
Protocol
Materials:
-
This compound
-
(4,4′-dimethoxy-2,2′-bipyridine)copper(I) trifluoromethanesulfonate ((MeObpy)CuI(OTf)) (or similar Cu(I) source)
-
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO)
-
Acetonitrile (MeCN)
-
Reaction flask open to the air.
Procedure:
-
This protocol is based on a general procedure for Cu/ABNO catalyzed aerobic oxidation.[9]
-
To a reaction flask open to the air, add this compound (1.0 eq, on a 10 mmol scale).[9]
-
Add acetonitrile (to a concentration of approximately 0.2 M).[9]
-
Add the copper(I) catalyst (e.g., (MeObpy)CuI, ~1-5 mol%) and ABNO (~1-5 mol%).
-
Stir the mixture vigorously at room temperature. The reaction is typically complete within 1 hour.[9]
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by removing the solvent and purifying the residue by flash column chromatography. A yield of ≥90% can be expected for N-Boc-valinol oxidation on a 10 mmol scale.[9]
Analytical Characterization
The purity and identity of the synthesized N-Boc-DL-valinal should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The formation of the aldehyde can be confirmed by the appearance of a characteristic singlet or doublet for the aldehydic proton, typically in the range of 9-10 ppm. The disappearance of the alcohol's hydroxyl proton signal and a downfield shift of the adjacent CH proton are also indicative of a successful reaction.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the product. The expected protonated molecular ion [M+H]⁺ for N-Boc-DL-valinal (C₁₀H₁₉NO₃) would be at m/z 202.14.[11]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection (e.g., at 210 nm) can be used to assess the chemical purity of the final product.[11][12] Chiral HPLC is required to determine the enantiomeric purity.[12]
Visualized Workflows and Schemes
Caption: General oxidation of this compound.
Caption: A typical experimental workflow.
Caption: Decision tree for selecting an oxidation method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Coupling Reactions of N-Boc-DL-valinol's Hydroxyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-DL-valinol is a valuable chiral building block in synthetic and medicinal chemistry. As a protected amino alcohol, it offers two distinct sites for chemical modification: the Boc-protected amine and the primary hydroxyl group.[1] The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the amine under a variety of reaction conditions, allowing for selective transformations at the hydroxyl group.[2] This versatility makes this compound a key intermediate in the synthesis of peptidomimetics, protease inhibitors, and other complex chiral molecules.[1][3] The hydrophobic and sterically bulky isopropyl side chain of the valinol moiety can be strategically employed to modulate the physicochemical and biological properties of the target compounds, often by influencing binding interactions with biological targets such as enzymes.[4][]
These application notes provide detailed protocols for key coupling reactions involving the hydroxyl group of this compound, specifically focusing on esterification and etherification reactions. The resulting ester and ether derivatives are important precursors for the development of novel therapeutics, particularly in the field of protease inhibition.[6]
Data Presentation
The following tables summarize representative quantitative data for the coupling reactions described in the experimental protocols. The data is based on typical yields and reaction conditions for analogous transformations with N-Boc protected amino alcohols.
Table 1: Representative Data for Esterification of this compound
| Reaction Type | Coupling Reagents | Solvent | Reaction Time (hours) | Typical Yield (%) |
| Steglich Esterification | DCC, DMAP (catalytic) | Dichloromethane (DCM) | 3 - 6 | 75 - 90 |
| Mitsunobu Reaction | PPh₃, DIAD/DEAD | Tetrahydrofuran (THF) | 2 - 8 | 70 - 85 |
Table 2: Representative Data for Etherification of this compound
| Reaction Type | Reagents | Solvent | Reaction Time (hours) | Typical Yield (%) |
| Williamson Ether Synthesis | NaH, Alkyl Halide | Tetrahydrofuran (THF) | 12 - 24 | 50 - 70 |
Experimental Protocols
Protocol 1: Steglich Esterification of this compound
This protocol describes the esterification of the primary hydroxyl group of this compound with a carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is mild and efficient for forming ester bonds, even with sterically hindered substrates.[7][8]
Materials:
-
This compound
-
Carboxylic acid (e.g., Benzoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the desired carboxylic acid (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.).
-
Dissolve the solids in anhydrous dichloromethane (DCM).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 3-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
The filtrate is transferred to a separatory funnel and washed sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography to yield the desired ester.
Protocol 2: Mitsunobu Esterification of this compound
The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol carbon.[9][10] This protocol details the esterification of this compound with a carboxylic acid using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD).[11]
Materials:
-
This compound
-
Carboxylic acid (e.g., 4-Nitrobenzoic acid)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.2 eq.) dropwise via syringe to the cooled solution. A color change and/or the formation of a precipitate may be observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-8 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product, which contains triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct, is purified by silica gel column chromatography.
Protocol 3: Williamson Ether Synthesis with this compound
The Williamson ether synthesis is a classical method for forming ethers via an S\textsubscript{N}2 reaction between an alkoxide and an alkyl halide.[12][13] This protocol describes the formation of an ether from the hydroxyl group of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., Benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the NaH suspension. Hydrogen gas evolution will be observed.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight (12-24 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ether.
Mandatory Visualizations
Caption: Workflow for Steglich Esterification of this compound.
Caption: Workflow for Mitsunobu Esterification of this compound.
Caption: Workflow for Williamson Ether Synthesis with this compound.
Application in Drug Discovery: Protease Inhibitors
The derivatives synthesized from this compound via coupling at the hydroxyl group are of significant interest in drug discovery, particularly as components of protease inhibitors.[6] Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and are involved in a multitude of physiological and pathological processes.[14] Consequently, the inhibition of specific proteases is a well-established strategy in the development of therapeutics for diseases ranging from viral infections to cancer.[14]
The valine side chain, being bulky and hydrophobic, plays a crucial role in the recognition and binding of inhibitors to the active site of proteases.[4][] Many proteases have hydrophobic pockets (specificity pockets) in their active sites that accommodate the side chains of their natural substrates.[15] By incorporating a valine-derived moiety, a synthetic inhibitor can mimic a natural substrate and bind with high affinity to the enzyme's active site, thereby blocking its catalytic activity.
For instance, elastase-like proteases preferentially cleave peptide bonds on the carboxyl side of small, aliphatic amino acids like valine.[15] Therefore, inhibitors designed to target these enzymes often incorporate valine or its analogs to ensure specific binding to the S1 pocket of the protease. The ester or ether linkage formed on the this compound can serve as a handle for further synthetic elaboration, allowing for the construction of more complex peptidomimetic inhibitors.
Caption: Role of the Valinol Moiety in Protease Inhibition.
References
- 1. nbinno.com [nbinno.com]
- 2. WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids - Google Patents [patents.google.com]
- 3. rroij.com [rroij.com]
- 4. Valine | Structure, Function & Significance - Lesson | Study.com [study.com]
- 6. researchgate.net [researchgate.net]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Synthesis of peptidomimetics using a polymer-bound Boc-linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Protease Inhibitors [labome.com]
Application Note: Purification of N-Boc-DL-valinol by Silica Gel Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-DL-valinol is a crucial chiral building block and intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The tert-butyloxycarbonyl (Boc) protecting group offers stability and allows for selective deprotection, making it a valuable component in multi-step syntheses. Achieving high purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient. This application note provides a detailed protocol for the purification of crude this compound using silica gel column chromatography, a widely used and effective technique for separating compounds of moderate polarity.
Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (DCM, ACS grade or higher)
-
Methanol (ACS grade or higher)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Potassium permanganate (KMnO₄) stain or other suitable TLC stain
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Beakers, flasks, and other standard laboratory glassware
-
Rotary evaporator
Experimental Protocols
Thin Layer Chromatography (TLC) for Mobile Phase Optimization
Before performing column chromatography, it is essential to determine the optimal mobile phase (eluent) system using TLC. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound, ensuring good separation from impurities.
-
Sample Preparation: Dissolve a small amount of crude this compound in a few drops of dichloromethane or ethyl acetate.
-
TLC Plate Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of several TLC plates.
-
Solvent System Trials: Prepare different mixtures of ethyl acetate and hexane (e.g., 10:90, 20:80, 30:70 v/v).
-
TLC Development: Place each TLC plate in a developing chamber containing one of the prepared solvent systems. Allow the solvent front to travel up the plate.
-
Visualization: After development, visualize the spots under UV light (if applicable) and then stain the plate using a potassium permanganate dip.
-
Rf Calculation: Calculate the Rf value for the product spot in each solvent system using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimal System Selection: Choose the solvent system that gives the desired Rf value for the product while showing good separation from other spots (impurities).
Column Chromatography Protocol
This protocol is designed for the purification of approximately 1-2 grams of crude this compound. Adjust the column size and solvent volumes accordingly for different sample quantities.
2.1. Column Packing (Slurry Method)
-
Preparation: Secure a glass chromatography column vertically to a stand. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Slurry Formation: In a beaker, create a slurry of silica gel with the initial, least polar mobile phase determined from TLC analysis (e.g., 10% ethyl acetate in hexane). The amount of silica should be approximately 50-100 times the weight of the crude material.
-
Packing: Pour the silica slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.
-
Equilibration: Add more of the initial mobile phase to the top of the column and allow it to run through the silica bed until the packing is firm and stable. Do not let the column run dry.
2.2. Sample Loading
The choice of sample loading method depends on the solubility of the crude product in the mobile phase.
-
Wet Loading: If the crude product is readily soluble in the initial mobile phase, dissolve it in a minimal amount of this solvent and carefully pipette the solution onto the top of the silica bed.
-
Dry Loading: If the crude product has poor solubility in the mobile phase, dissolve it in a more polar solvent (like dichloromethane or methanol), add a small amount of silica gel (2-3 times the weight of the crude product), and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
2.3. Elution and Fraction Collection
-
Initial Elution: Begin eluting the column with the starting mobile phase (e.g., 10% ethyl acetate in hexane).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This can be done in a stepwise manner (e.g., moving from 10% to 20% to 30% ethyl acetate).
-
Fraction Collection: Collect the eluent in appropriately sized test tubes or flasks.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound. Spot every few fractions on a TLC plate and develop it in the optimized mobile phase.
-
Product Isolation: Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Purity and Yield Assessment: Determine the yield and assess the purity of the final product using techniques such as NMR, HPLC, or LC-MS.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the purification of this compound by column chromatography.
| Parameter | Description |
| TLC Analysis | |
| Mobile Phase | 30% Ethyl Acetate in Hexane (v/v) |
| Rf of this compound | ~0.35 |
| Column Chromatography | |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 3 cm (diameter) x 30 cm (length) |
| Crude Sample Load | 1.5 g |
| Sample Loading Method | Dry Loading |
| Elution Gradient | |
| Initial Mobile Phase | 10% Ethyl Acetate in Hexane |
| Intermediate Mobile Phase | 20% Ethyl Acetate in Hexane |
| Final Mobile Phase | 30% Ethyl Acetate in Hexane |
| Results | |
| Isolated Yield | 1.2 g (80%) |
| Purity (by HPLC) | >98% |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision process for sample loading method.
Application Notes and Protocols for the Large-Scale Synthesis and Purification of N-Boc-DL-valinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis and purification of N-Boc-DL-valinol, a valuable chiral building block in pharmaceutical and organic synthesis. The protocols are adapted from established laboratory procedures for similar compounds and are intended to be scalable for pilot plant and industrial production.
Overview of the Synthetic Pathway
The synthesis of this compound is a two-step process commencing with the protection of the amino group of DL-valine using di-tert-butyl dicarbonate ((Boc)₂O), followed by the reduction of the resulting N-Boc-DL-valine to the corresponding alcohol.
Troubleshooting & Optimization
Technical Support Center: Boc Protection of Amino Alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered during the tert-butyloxycarbonyl (Boc) protection of amino alcohols.
Troubleshooting Guides
This section provides solutions to common problems encountered during the Boc protection of amino alcohols.
Issue 1: Formation of N,N-di-Boc Side Product
Q: I am observing a significant amount of the di-Boc protected amine in my reaction mixture. How can I prevent this?
A1: The formation of a di-tert-butoxycarbonyl (di-Boc) protected amine is a common side-product, especially with primary amines. It occurs when the initially formed mono-Boc product undergoes a second protection reaction. To minimize the formation of the di-Boc product, consider the following strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of di-tert-butyl dicarbonate (Boc₂O). Using a slight excess (1.05-1.1 equivalents) is often sufficient. Avoid using a large excess of the Boc-anhydride.
-
Slow Addition: Add the Boc₂O solution slowly to the reaction mixture. This maintains a low concentration of the protecting agent, favoring the reaction with the more nucleophilic starting amine over the less nucleophilic mono-Boc product.[1]
-
Use of Protic Solvents: Performing the reaction in an alcoholic solvent like methanol can enhance the rate of Boc protection for the primary amine, sometimes allowing for lower equivalents of Boc₂O to be used effectively.[1]
Issue 2: Formation of Oxazolidinone Side Product
Q: I am trying to protect an amino alcohol, but I am getting a cyclic side-product (oxazolidinone). How can I selectively protect the amine?
A2: The hydroxyl group in an amino alcohol can compete with the amine in reacting with Boc₂O, and the initially formed N-Boc product can cyclize to form an oxazolidinone, especially under basic conditions.[1] To favor N-protection, the following approaches are recommended:
-
pH Control: Maintain a slightly basic to neutral pH. Under these conditions, the amine is more nucleophilic than the hydroxyl group. Using a mild base like sodium bicarbonate (NaHCO₃) is often effective.[1]
-
Solvent and Temperature: Performing the reaction in a non-polar solvent at room temperature can disfavor the cyclization reaction.[1] Some protocols recommend using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst, which has been shown to prevent the formation of oxazolidinones.[1][2]
-
Aqueous Conditions: Catalyst-free protection in water can also be a clean method to achieve selective N-protection of amino alcohols without the formation of oxazolidinone.[2]
Issue 3: Formation of O-Boc Side Product
Q: My reaction is resulting in the formation of an O-Boc protected product in addition to the desired N-Boc product. How can I improve the N-selectivity?
A3: O-Boc formation occurs when the hydroxyl group of the amino alcohol reacts with Boc₂O. The chemoselectivity between N- and O-protection can be influenced by the choice of catalyst and reaction conditions.
-
Catalyst Selection: The use of certain catalysts can significantly improve N-selectivity. For instance, isothiourea (ITU) catalysts have been shown to suppress N-Boc product formation in favor of O-Boc protection in specific substrates, highlighting that catalyst choice is crucial for directing the selectivity.[3] Conversely, to favor N-protection, avoiding strong activating agents for the alcohol is key.
-
Reaction Conditions: Generally, the amino group is inherently more nucleophilic than the hydroxyl group.[2] Standard conditions for Boc protection, such as using Boc₂O in the presence of a mild base like NaHCO₃ at room temperature, typically favor N-protection.[2] The use of 4-dimethylaminopyridine (DMAP) can promote O-protection, so it should be used with caution if N-protection is the desired outcome.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the Boc protection of amino alcohols?
A1: The most common side reactions are:
-
N,N-di-Boc formation: Particularly with primary amino alcohols, where the initially formed N-Boc product is further acylated.[1]
-
Oxazolidinone formation: Intramolecular cyclization of the N-Boc protected amino alcohol.[1] This is more prevalent with 1,2-amino alcohols.
-
O-Boc formation: Protection of the hydroxyl group, leading to a mixture of N-Boc, O-Boc, and N,O-di-Boc products.[4]
Q2: How does the choice of base affect the outcome of the reaction?
A2: The base plays a crucial role in the selectivity of the Boc protection. Stronger bases can deprotonate the hydroxyl group, increasing its nucleophilicity and promoting O-protection or subsequent cyclization to an oxazolidinone. Mild bases like sodium bicarbonate are generally preferred to selectively activate the more nucleophilic amine.[1]
Q3: Can temperature be used to control the selectivity of the reaction?
A3: Yes, temperature can influence the reaction outcome. Generally, lower temperatures (0 °C to room temperature) are favored to enhance the kinetic selectivity for the more nucleophilic amine over the hydroxyl group and to minimize side reactions like the formation of the di-Boc product.[1]
Q4: Are there any specific solvent recommendations to improve selectivity for N-Boc protection?
A4: The choice of solvent can have a significant impact. Protic solvents like methanol can sometimes accelerate the desired N-protection of primary amines.[1] Non-polar solvents may be used to disfavor the formation of polar intermediates that lead to cyclization.[1] For some substrates, catalyst-free N-tert-butyloxycarbonylation in water has been shown to be highly chemoselective, avoiding side products like isocyanate, urea, N,N-di-t-Boc, and oxazolidinone formation from amino alcohols.[2]
Data Presentation
Table 1: Influence of Reaction Conditions on the Chemoselectivity of Boc Protection of 2-Aminoethanol
| Entry | Boc₂O (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | N-Boc Yield (%) | Oxazolidinone Yield (%) |
| 1 | 1.1 | NaHCO₃ (1.2) | CH₂Cl₂ | 25 | 12 | 92 | <5 |
| 2 | 1.1 | Et₃N (1.2) | CH₂Cl₂ | 25 | 12 | 75 | 20 |
| 3 | 1.1 | None | H₂O | 25 | 6 | 95 | Not Detected |
| 4 | 1.1 | DMAP (cat.) | CH₂Cl₂ | 25 | 12 | 60 | 35 |
Table 2: Effect of Base on the Mono-Boc Protection of a Diamine
| Entry | Diamine Substrate | Boc₂O (equiv.) | Base (equiv.) | Solvent | Time (h) | Mono-Boc Yield (%) | Di-Boc Yield (%) |
| 1 | 1,6-Hexanediamine | 1.1 | TEA (1.2) | DCM | 4 | 85 | 10 |
| 2 | 1,6-Hexanediamine | 1.1 | NaHCO₃ (1.2) | Dioxane/H₂O | 6 | 90 | 5 |
| 3 | 1,6-Hexanediamine | 2.2 | TEA (2.4) | DCM | 12 | <5 | 95 |
Experimental Protocols
Protocol 1: General Procedure for Selective N-Boc Protection of an Amino Alcohol
-
Reagents and Materials:
-
Amino alcohol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the amino alcohol (1.0 equiv.) in a mixture of dichloromethane and water.
-
Add sodium bicarbonate (1.2 equiv.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equiv.) in dichloromethane dropwise to the stirred solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected amino alcohol.
-
Purify the product by flash column chromatography if necessary.
-
Protocol 2: Synthesis of an Oxazolidinone from an Amino Alcohol using Diethyl Carbonate
This protocol is provided to illustrate conditions that can lead to the oxazolidinone side product.
-
Reagents and Materials:
-
Amino alcohol
-
Diethyl carbonate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Standard laboratory glassware for high-temperature reactions
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the amino alcohol (1.0 equiv.), diethyl carbonate (a large excess is often used as both reagent and solvent), and a catalytic amount of anhydrous potassium carbonate.
-
Heat the mixture to reflux (approximately 120-135 °C).[5]
-
Monitor the reaction by TLC or GC. The reaction may take several hours to reach completion.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess diethyl carbonate and ethanol byproduct by distillation.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired 2-oxazolidinone.[5]
-
Visualizations
Caption: Troubleshooting workflow for Boc protection of amino alcohols.
Caption: Reaction pathways for Boc protection of amino alcohols.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Incomplete deprotection of N-Boc-DL-valinol causes and solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the incomplete deprotection of N-Boc-DL-valinol.
Troubleshooting Guide
Issue: Incomplete Deprotection of this compound
The incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound is a common issue, often resulting in low yields of the desired free amine. This guide provides potential causes and actionable solutions to overcome this challenge.
Possible Causes & Solutions
| Cause | Description | Solutions |
| Steric Hindrance | The bulky isopropyl group of the valinol side chain, in close proximity to the Boc-protected amine, can sterically hinder the approach of the acidic deprotecting agent.[1] | 1. Increase Reaction Time: Extend the reaction duration and monitor progress closely using Thin Layer Chromatography (TLC).[2][3] 2. Increase Reaction Temperature: Gentle heating can sometimes accelerate the deprotection of sterically hindered substrates. However, this should be done cautiously to avoid potential side reactions.[3] 3. Use a Stronger Acidic System: Switch to a more potent deprotection reagent.[3] |
| Insufficient Acid Strength or Concentration | The acidic conditions may not be sufficiently strong to efficiently cleave the stable Boc group, especially on a sterically hindered substrate like this compound.[1][3][4] | 1. Increase Acid Concentration: Use a higher concentration of trifluoroacetic acid (TFA), such as 50% TFA in dichloromethane (DCM) or even neat TFA.[1][4][5] 2. Switch to a Stronger Acid: Consider using 4M HCl in 1,4-dioxane, which is an effective alternative for Boc deprotection.[2][6][7] |
| Inappropriate Solvent | The choice of solvent can significantly impact the efficiency of the deprotection reaction.[1] Poor solubility of the starting material can lead to an incomplete reaction.[3] | 1. Ensure Solubility: Select a solvent that fully dissolves the this compound. Dichloromethane (DCM) is a commonly used solvent.[6] 2. Solvent Polarity: The polarity of the solvent can influence the stability of the carbocation intermediate formed during deprotection. Experiment with different anhydrous solvents if solubility is an issue. |
| Poor Reagent Quality | The presence of water in reagents, particularly in hygroscopic acids like TFA, can reduce their effective acidity and impede the deprotection process.[3][4] | 1. Use Anhydrous Reagents: Ensure that the acid and solvent used are fresh and anhydrous.[3] 2. Proper Storage: Store acidic reagents appropriately to prevent moisture absorption. |
| Inadequate Reaction Monitoring | Without proper monitoring, it is difficult to determine the optimal reaction time and confirm completion. | 1. Thin Layer Chromatography (TLC): Regularly monitor the reaction progress by TLC. The deprotected product (DL-valinol) will have a different Rf value than the starting material. Use a ninhydrin stain to visualize the free amine, which will appear as a distinct spot.[2][8] 2. LC-MS Analysis: For more quantitative monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of the starting material and the appearance of the product.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of this compound?
A1: Standard conditions typically involve treating this compound with an excess of a strong acid in an anhydrous organic solvent. Common systems include 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M hydrogen chloride (HCl) in 1,4-dioxane at room temperature for 30 minutes to 2 hours.[2][6][8]
Q2: How can I monitor the progress of the deprotection reaction?
A2: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction.[2] Spot the reaction mixture on a silica gel plate alongside the starting material. The deprotected product, DL-valinol, is more polar and will have a lower Rf value. Staining the plate with ninhydrin will visualize the primary amine of the product as a colored spot (usually yellow or purple).[2]
Q3: My deprotection is still incomplete even after extending the reaction time. What should I do?
A3: If extending the reaction time is ineffective, consider increasing the strength of the acidic conditions. You can increase the concentration of TFA (e.g., from 25% to 50% in DCM, or even use neat TFA) or switch to an alternative, potent reagent like 4M HCl in 1,4-dioxane.[1][3]
Q4: Are there any alternative, milder methods for Boc deprotection if my molecule is sensitive to strong acids?
A4: Yes, several milder methods exist, although their efficacy can be substrate-dependent. These include using oxalyl chloride in methanol, thermal deprotection, or employing Lewis acids like zinc bromide.[10][11][12] However, for a sterically hindered substrate like this compound, these methods may require significant optimization.
Q5: What is the appropriate work-up procedure for a Boc deprotection reaction using TFA?
A5: After confirming the reaction is complete via TLC, the excess TFA and solvent are typically removed under reduced pressure.[8] If the free amine is desired (and not the TFA salt), the residue can be dissolved in an organic solvent like ethyl acetate and washed with a mild aqueous base such as saturated sodium bicarbonate solution to neutralize the TFA.[6] The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated to yield the deprotected product.[6] If the TFA salt is desired, it can often be precipitated by adding cold diethyl ether to the concentrated residue.[6]
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
This protocol outlines a standard procedure for the deprotection of this compound using trifluoroacetic acid in dichloromethane.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.
-
Acid Addition: To the stirred solution, add TFA to achieve a final concentration of 20-50% (v/v). The addition can be done at 0 °C to control any potential exotherm.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction progress by TLC, eluting with an appropriate solvent system (e.g., DCM/Methanol or Ethyl Acetate/Hexane). Visualize with a ninhydrin stain. The reaction is complete when the starting material spot is no longer visible.[2][8]
-
Work-up (for free amine): a. Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[8] b. Dissolve the residue in ethyl acetate. c. Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until the aqueous layer is basic. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain DL-valinol.[6]
// Styling edge [color="#5F6368"]; node [color="#5F6368"]; } Workflow for Boc deprotection using TFA.
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
This protocol provides an alternative method using hydrogen chloride for the deprotection of this compound.
Materials:
-
This compound
-
4M Hydrogen chloride (HCl) in 1,4-dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound in a minimal amount of a suitable solvent like DCM or directly in the 4M HCl in 1,4-dioxane solution.[6]
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. The product hydrochloride salt may precipitate out of the solution.[6][7]
-
Monitoring: Monitor the reaction progress by TLC as described in Protocol 1.
-
Work-up: a. Upon completion, dilute the reaction mixture with anhydrous diethyl ether to facilitate further precipitation of the product salt.[6] b. Collect the solid product by vacuum filtration. c. Wash the collected solid with cold diethyl ether.[6][7] d. Dry the product under vacuum to yield DL-valinol hydrochloride.[6]
// Styling edge [color="#5F6368"]; node [color="#5F6368"]; } Workflow for Boc deprotection using HCl.
Troubleshooting Logic
// Styling edge [color="#5F6368"]; node [color="#5F6368"]; } Decision tree for troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for N-Boc-DL-valinol synthesis
Welcome to the technical support center for the synthesis of N-Boc-DL-valinol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
A1: The most common synthetic route is a two-step process starting from DL-Valinol:
-
N-Boc Protection: The amino group of DL-Valinol is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O).
-
Purification: The resulting this compound is then purified, typically by column chromatography.
Q2: Which solvent is most suitable for the N-Boc protection of DL-Valinol?
A2: Dichloromethane (DCM) is a commonly used solvent for this reaction. Other aprotic solvents like tetrahydrofuran (THF) can also be effective. The choice of solvent can influence reaction kinetics and ease of workup.
Q3: How can I monitor the progress of the N-Boc protection reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The starting material (DL-Valinol) is more polar and will have a lower Rf value compared to the product (this compound). Staining with ninhydrin can be used to visualize the free amine of the starting material, which will disappear upon successful protection.
Q4: What are the common impurities I might encounter, and how can they be removed?
A4: Common impurities include unreacted DL-Valinol and di-tert-butyl dicarbonate, as well as byproducts from the hydrolysis of (Boc)₂O. Purification is typically achieved through silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Q5: Is this compound stable under acidic or basic conditions?
A5: this compound is generally stable under neutral and basic conditions. However, the Boc protecting group is sensitive to acidic conditions and can be cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2]
Troubleshooting Guides
Issue 1: Incomplete N-Boc Protection Reaction
Symptom: TLC analysis shows a significant amount of remaining DL-Valinol starting material.
| Possible Cause | Solution | Experimental Protocol |
| Insufficient (Boc)₂O | Increase the equivalents of (Boc)₂O to 1.1-1.2 equivalents relative to DL-Valinol. | Add the additional (Boc)₂O to the reaction mixture and continue stirring. Monitor by TLC. |
| Hydrolysis of (Boc)₂O | Ensure the reaction is carried out under anhydrous conditions if using an aprotic solvent without an aqueous base. Add (Boc)₂O in portions. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inefficient Stirring | Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if the reaction is biphasic. | Use a suitable stir bar and stir plate to ensure efficient mixing throughout the reaction. |
| Low Reaction Temperature | Allow the reaction to proceed at room temperature. Gentle heating (e.g., to 40°C) can be considered if the reaction is sluggish, but monitor for side reactions. | Set the reaction up on a stir plate at room temperature. If necessary, use a temperature-controlled heating mantle or oil bath. |
Issue 2: Formation of Side Products
Symptom: TLC analysis shows multiple spots in addition to the starting material and the desired product.
| Possible Cause | Solution | Experimental Protocol |
| Di-Boc Protection | Use a controlled amount of (Boc)₂O (around 1.1 equivalents). Over-protection is less common for the primary amine but can occur with extended reaction times and a large excess of the protecting agent. | Carefully measure and add the di-tert-butyl dicarbonate to the reaction mixture. |
| Urea Formation | This can occur if the amine reacts with an isocyanate impurity in the (Boc)₂O. | Use high-purity (Boc)₂O. If suspected, this byproduct is often difficult to remove by chromatography. |
| Oxazolidinone Formation | The formation of oxazolidinones from amino alcohols is a known side reaction.[3] | Performing the reaction in water can suppress the formation of this byproduct.[3] |
Experimental Protocols
Protocol 1: N-Boc Protection of DL-Valinol
Materials:
-
DL-Valinol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Sodium Bicarbonate (aqueous solution)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Dissolve DL-Valinol (1.0 eq.) in DCM.
-
Add triethylamine (1.2 eq.) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.1 eq.) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Visualizations
References
Purification challenges with N-Boc-DL-valinol and impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-DL-valinol. It addresses common purification challenges and outlines effective analytical and purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities in this compound typically originate from starting materials, side reactions during synthesis, or degradation. Common impurities include:
-
Unreacted Starting Materials: Residual DL-valinol and di-tert-butyl dicarbonate ((Boc)₂O).[1]
-
Di-Boc Protected Impurity: A byproduct where the hydroxyl group of the valinol is also protected by a Boc group.[1]
-
Byproducts from Synthesis: Depending on the synthetic route, these can include N-Boc-DL-valine (the unreduced precursor) or byproducts from methylation if N-methylation is performed.[2]
-
Residual Solvents: Solvents used in the reaction and purification steps, such as ethyl acetate, hexanes, dichloromethane, or acetonitrile, are frequently present.[1]
-
Water: The presence of water can be indicated by a broad peak in the ¹H NMR spectrum.[1]
Q2: My this compound product is an oil instead of a solid. How can I crystallize it?
A2: "Oiling out" is a common issue with N-Boc protected amino alcohols. To induce crystallization, you can try the following:
-
Re-dissolve and Cool Slowly: Heat the mixture to re-dissolve the oil, potentially adding a small amount of additional hot solvent to reduce supersaturation, and then allow it to cool very slowly.
-
Pulping Technique: After removing the reaction solvent to obtain the oil, add a seed crystal of pure this compound. Let it stand until it solidifies, and then stir the solid mass with a non-polar solvent like n-hexane or diethyl ether. This can help in forming a solid product.
Q3: How can I remove residual solvents from my purified this compound?
A3: Residual solvents can be removed by drying the product under a high vacuum. The standard method for analyzing the presence and quantity of residual solvents is Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector, often using a headspace autosampler.[1][3]
Q4: What is the best method for routine purity checks of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most effective and common method for routine purity analysis of this compound.[1][4] A standard approach would be to use a C18 reverse-phase column.[1]
Q5: Since my product is a DL-racemic mixture, do I need to separate the enantiomers?
A5: Whether you need to separate the D and L enantiomers depends on your downstream application. For many applications, the racemic mixture is suitable. However, if you require a single enantiomer for stereospecific synthesis, you will need to perform chiral separation. Chiral HPLC is the preferred method for this, but it requires a specific Chiral Stationary Phase (CSP).[1][3] Preparative chiral HPLC can be used for larger scale separations, but this can be a challenging and costly process.[4]
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause | Solution |
| Peak Tailing | 1. Column Overload: The sample concentration is too high.[1]2. Secondary Interactions: The analyte is interacting with active sites on the column packing.[1]3. Column Degradation: The column is at the end of its lifespan.[1] | 1. Dilute the sample and reinject.2. Add a competing agent like 0.1% trifluoroacetic acid (TFA) to the mobile phase.[1]3. Replace the column. |
| Poor Separation of Impurities | 1. Inappropriate Mobile Phase: The solvent system is not optimal for separating the main peak from an impurity.2. Incorrect Gradient: The gradient profile is not shallow enough to resolve closely eluting peaks. | 1. Try a different organic modifier (e.g., switch from acetonitrile to methanol).[1]2. Optimize the gradient to increase the separation time between the peaks of interest. |
NMR Spectroscopy Issues
| Problem | Possible Cause | Solution |
| Unidentifiable Peaks in ¹H NMR | 1. Residual Solvents: Common purification solvents like ethyl acetate or hexanes are present.[1]2. Process-Related Impurities: Unreacted starting materials or byproducts are in the sample.[1]3. Water: Moisture is present in the sample or solvent.[1] | 1. Compare the chemical shifts of the unknown peaks to known solvent chemical shift tables and dry the product thoroughly under high vacuum.[1]2. Run NMR spectra of your starting materials and suspected byproducts to see if the signals match.[1]3. Use a fresh, sealed ampule of deuterated solvent.[1] |
| Low Sensitivity for Impurity Detection | 1. Insufficient Number of Scans: The signal-to-noise ratio is too low.2. Low Spectrometer Field Strength: The magnetic field of the spectrometer is not strong enough for the desired sensitivity. | 1. Increase the number of scans; the signal-to-noise ratio increases with the square root of the number of scans.[1]2. Use a higher-field spectrometer (e.g., 600 MHz vs. 300 MHz) for better sensitivity and signal dispersion.[1] |
Experimental Protocols
Protocol 1: Analytical Reverse-Phase HPLC for Purity Assessment
This protocol is for assessing the chemical purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[1]
-
Gradient Program:
-
Start at 10% B, hold for 1 minute.
-
Ramp to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 10% B and equilibrate for 5 minutes.[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm and 220 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Protocol 2: Analytical Chiral HPLC for Enantiomeric Purity
This protocol is for determining the ratio of D and L enantiomers in a sample of this compound.
-
Column: Chiral stationary phase column (e.g., CHIRALPAK® IA or similar).[3]
-
Mobile Phase: 90:10 (v/v) Hexane:Isopropanol.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Detection: UV at 210 nm.[3]
-
Injection Volume: 10 µL.[3]
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the mobile phase.[3]
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for HPLC peak tailing.
References
Stability of N-Boc-DL-valinol under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Boc-DL-valinol under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is generally stable under neutral and basic conditions.[1] The tert-butyloxycarbonyl (Boc) protecting group is known for its stability against many nucleophiles and during catalytic hydrogenolysis.[1] However, it is sensitive to acidic conditions and elevated temperatures, which are typically used for its removal.[2]
Q2: Under what acidic conditions will the N-Boc group be cleaved?
A2: The N-Boc group is readily cleaved under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in organic solvents are commonly used for deprotection.[3] The rate of this acid-catalyzed hydrolysis depends on the acid strength, temperature, and steric hindrance around the carbamate.[1]
Q3: Is this compound sensitive to temperature?
A3: Yes, the Boc group is thermally labile. Thermal cleavage of the Boc group can occur at elevated temperatures, typically above 150°C, leading to the formation of the free amine, isobutylene, and carbon dioxide.[1]
Q4: What reagents are known to be incompatible with this compound?
A4: Strong acids are chemically incompatible if the intention is to maintain the Boc protection.[1] Reagents that are highly electrophilic should also be used with caution as they could potentially react with the carbamate oxygen.[1] Additionally, while generally stable to many oxidizing and reducing agents, harsh conditions could potentially affect the molecule.
Q5: How should this compound be stored?
A5: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[4] It is advisable to protect it from moisture, light, and strong acids to prevent degradation.[4]
Troubleshooting Guides
Issue 1: Incomplete or slow deprotection of the N-Boc group.
-
Possible Causes:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to efficiently cleave the Boc group, especially if there is significant steric hindrance.[1]
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.
-
Inappropriate Solvent: The choice of solvent can affect the efficiency of the deprotection reaction.[1]
-
-
Solutions:
-
Optimize Acidic Conditions: Increase the concentration of the acid (e.g., use a higher concentration of TFA or HCl in dioxane).[1]
-
Extend Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS and allow it to proceed until completion.[1]
-
Elevated Temperature: Gentle heating can sometimes facilitate deprotection, but this should be done cautiously to avoid side reactions.[1]
-
Issue 2: Formation of side products during a reaction.
-
Possible Causes:
-
Acid-Catalyzed Degradation: Prolonged exposure to strong acids, especially at higher temperatures, can lead to the degradation of the starting material or the product.[1]
-
Reaction with tert-butyl Cation: During acidic deprotection, the liberated tert-butyl cation is electrophilic and can react with nucleophilic sites on the molecule if not properly scavenged.[1]
-
-
Solutions:
-
Use a Scavenger: In reactions involving acid-labile groups, consider adding a scavenger (e.g., triethylsilane or anisole) to trap the tert-butyl cation.
-
Optimize Reaction Conditions: Minimize reaction time and temperature to reduce the likelihood of side reactions.
-
Data Presentation
Table 1: Qualitative Stability of this compound under Various Conditions
| Condition | Stability | Potential Degradation/Side Reactions |
| Strongly Acidic (e.g., TFA, conc. HCl) | Unstable | Cleavage of the Boc group to yield the free amine.[1][3] |
| Mildly Acidic (e.g., dilute acetic acid) | Generally Stable | Slow cleavage may occur over extended periods or with heating. |
| Neutral (pH ~7) | Stable | Generally stable under neutral aqueous and organic conditions.[1] |
| Strongly Basic (e.g., NaOH, KOH) | Stable | The Boc group is generally stable to basic conditions.[1][2] |
| Elevated Temperature (>150 °C) | Unstable | Thermal decomposition leading to deprotection.[1][2] |
| Oxidizing Agents (e.g., H₂O₂, KMnO₄) | Potentially Unstable | The alcohol and amine functionalities could be susceptible to oxidation under harsh conditions.[5] |
| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Generally Stable | The functional groups are largely in a reduced state.[5] |
| Common Organic Solvents (e.g., DCM, THF, DMF) | Stable | Generally stable, but ensure solvents are anhydrous and free of acidic impurities.[5] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution (typically 20-50% v/v).
-
Stir the reaction mixture at 0 °C to room temperature and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution until the aqueous layer is basic, followed by a wash with brine.[3]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the free amine product.[3]
-
Protocol 2: General Protocol for Assessing the Stability of this compound
-
Objective: To determine the degradation profile of this compound under specific stress conditions (e.g., acidic, basic, thermal).[1]
-
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or methanol).[1]
-
Sample Preparation: For each condition to be tested, mix a known volume of the stock solution with the stressor (e.g., acidic or basic solution) in a sealed vial. Prepare a control sample with the solvent alone.[1]
-
Incubation: Place the vials at a constant temperature (e.g., 25 °C, 40 °C, 60 °C) and withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).[1]
-
Sample Analysis: Quench the reaction if necessary (e.g., by neutralization) and analyze the samples by a suitable analytical method like HPLC-UV or LC-MS to quantify the amount of remaining this compound.[1]
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine its stability.[1]
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting guide for incomplete N-Boc deprotection.
References
Preventing racemization during reactions with N-Boc-DL-valinol
Welcome to the Technical Support Center for N-Boc-DL-valinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization during chemical reactions involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the stereochemical integrity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of reactions with this compound?
A1: Racemization is the conversion of a single, pure enantiomer of a chiral molecule into a mixture of both enantiomers (in this case, the D- and L-forms of the N-Boc-valinol derivative). For this compound, which is a racemic mixture, the concern is the loss of a specific desired stereochemistry during a reaction, leading to a mixture of diastereomers that can be difficult to separate and may have different biological activities.
Q2: What is the primary chemical mechanism responsible for racemization of N-Boc protected amino derivatives?
A2: The most common mechanism for racemization, especially in reactions involving activation of a carboxyl group (as in N-Boc-valine), is the formation of a 5(4H)-oxazolone intermediate.[1] The proton on the alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry. While this compound is an amino alcohol, the chiral center is still susceptible to epimerization under certain conditions, especially if the neighboring hydroxyl group is converted into a leaving group or oxidized to an aldehyde.
Q3: Which experimental factors have the most significant impact on the degree of racemization?
A3: Several factors can influence the extent of racemization, including:
-
Base: The strength and steric hindrance of the base used are critical. Strong, non-hindered bases can increase the rate of racemization.[2]
-
Temperature: Higher reaction temperatures often accelerate the rate of racemization.[1]
-
Reagents: The choice of activating agents or oxidizing agents can significantly impact stereochemical integrity.
-
Reaction Time: Prolonged reaction times, especially in the presence of base, can provide more opportunity for racemization to occur.[1]
Q4: How does the N-Boc protecting group influence racemization?
A4: The tert-butyloxycarbonyl (Boc) group is a urethane-type protecting group. Generally, urethane protecting groups are known to suppress racemization compared to acyl groups because the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group of the urethane. This makes the alpha-proton less acidic and the formation of an oxazolone intermediate less favorable. However, under harsh conditions, racemization can still occur.
Troubleshooting Guide: Preventing Racemization
This guide addresses common issues encountered during reactions with this compound that can lead to a loss of stereochemical integrity.
| Symptom | Possible Cause | Recommended Solution |
| High levels of epimerization after oxidation to the aldehyde. | Use of a strong, non-sterically hindered base in the oxidation protocol (e.g., DBU with Cu/TEMPO). | Employ mild oxidation methods known to minimize epimerization, such as Dess-Martin periodinane (DMP) oxidation, Swern oxidation, or Parikh-Doering oxidation. Avoid strong bases where possible. |
| Loss of stereochemical integrity during esterification or coupling reactions at the hydroxyl group. | Use of a strong, non-hindered base (e.g., triethylamine - TEA). | Use a weaker or sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Carefully control the stoichiometry of the base.[1] |
| High reaction temperature. | Perform the reaction at a lower temperature (e.g., starting at 0 °C and allowing it to warm slowly). | |
| Prolonged pre-activation of an intermediate before reaction with this compound. | Minimize pre-activation times. Ideally, use an in situ activation method where the activating reagent is added to a mixture of all reactants. | |
| Racemization observed during work-up or purification. | Exposure to strongly acidic or basic conditions during aqueous work-up. | Use mild acidic and basic washes, and avoid prolonged exposure. |
| Purification on acidic media like silica gel for sensitive compounds. | Consider using a neutral support like alumina for chromatography or deactivating the silica gel with a base before use. |
Data Presentation: Impact of Reagents on Racemization
The following tables provide a qualitative and comparative overview of the expected levels of racemization with different reagents and conditions based on literature for analogous systems.
Table 1: Comparative Racemization Levels in Oxidation of N-Boc-amino Alcohols
| Oxidizing Agent/System | Typical Base | Expected Racemization | Key Considerations |
| Dess-Martin Periodinane (DMP) | None (or mild base like pyridine) | Very Low | A mild and selective reagent for oxidizing primary alcohols to aldehydes with minimal epimerization.[3] |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Triethylamine (Et₃N) | Low | Generally proceeds with minimal epimerization if conditions are carefully controlled (low temperature). |
| Parikh-Doering Oxidation (SO₃·Py, DMSO) | Triethylamine (Et₃N) | Low | A mild and effective method for oxidizing alcohols to aldehydes. |
| Cu/TEMPO | DBU | High | The use of a strong base like DBU can lead to substantial epimerization of the stereocenter adjacent to the newly formed aldehyde. |
Table 2: Comparative Racemization Levels in Hydroxyl Group Acylation (Esterification)
| Coupling Reagent/Additive | Base | Expected Racemization | Key Considerations |
| DIC / HOBt | DIEA / NMM | Low to Moderate | A classic, cost-effective method. Racemization is generally low. |
| DIC / OxymaPure | DIEA / NMM | Very Low | OxymaPure is an excellent alternative to HOBt/HOAt and often shows superior racemization suppression.[1] |
| HATU / HOAt | DIEA / NMM | Very Low | Highly efficient and fast-acting, especially for hindered couplings, with very low racemization.[1] |
| PyBOP | DIEA / NMM | Low | A phosphonium salt-based reagent known for its efficiency and low racemization levels.[1] |
Experimental Protocols
Protocol 1: Racemization-Free Oxidation of N-Boc-L-valinol to N-Boc-L-valinal using Dess-Martin Periodinane (DMP)
This protocol describes a mild oxidation procedure to minimize epimerization.
Materials:
-
N-Boc-L-valinol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-L-valinol (1.0 eq) in anhydrous DCM (to a concentration of ~0.1 M) under an inert atmosphere (e.g., Argon) and cool the solution to 0 °C in an ice bath.
-
Add DMP (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure to yield the crude N-Boc-L-valinal.[3]
-
The crude product can be used immediately in the next step or purified by flash column chromatography.
Protocol 2: Low-Racemization Esterification of this compound using DIC/OxymaPure
This protocol is adapted from peptide coupling methods designed to minimize racemization.
Materials:
-
This compound
-
Carboxylic acid
-
OxymaPure
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), this compound (1.2 eq), and OxymaPure (1.2 eq) in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIC (1.2 eq) to the cooled solution.
-
Finally, add the base (DIEA or NMM, 2.0 eq) dropwise to the mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Proceed with a standard aqueous work-up and purification.
Protocol 3: Chiral HPLC Analysis for Enantiomeric Purity
This protocol provides a general method for determining the enantiomeric excess of N-Boc-valinol derivatives.
Materials:
-
N-Boc-valinol derivative sample
-
HPLC-grade hexane
-
HPLC-grade isopropanol (IPA)
-
Chiral stationary phase column (e.g., CHIRALPAK® series)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of a suitable ratio of hexane and isopropanol (e.g., 90:10 v/v). Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Record the chromatogram, ensuring complete elution of both enantiomers.
-
-
Data Interpretation: Identify the peaks corresponding to the D- and L-enantiomers. Calculate the enantiomeric excess (ee%) using the peak areas.
Visualizations
References
Technical Support Center: TLC Analysis for N-Boc-DL-valinol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Thin Layer Chromatography (TLC) analysis of reactions involving N-Boc-DL-valinol.
Troubleshooting Guide
This guide addresses common problems observed during the TLC analysis of this compound and its reaction mixtures.
Question: My spots are streaking or "tailing" up the TLC plate. What could be the cause and how can I fix it?
Answer:
Streaking is a common issue in TLC and can be caused by several factors when analyzing this compound, which has both a polar alcohol group and a protected amine.
-
Overloading the sample: Applying too much of your reaction mixture to the TLC plate is a frequent cause of streaking.
-
Solution: Dilute your sample before spotting it onto the plate. You can also apply smaller spots multiple times, allowing the solvent to dry completely between applications.[1]
-
-
Compound's intrinsic properties: Highly polar compounds, like amino alcohols, can interact strongly with the silica gel stationary phase, leading to tailing.[2][3] The Boc-protecting group reduces polarity, but the free hydroxyl group can still cause this issue.
-
Sample solvent issues: If the sample is dissolved in a very polar solvent, it can cause the initial spot to be too large and diffuse, leading to streaking.
-
Solution: If possible, dissolve your sample in a less polar solvent for spotting.
-
Question: My spots are not separating and are overlapping. How can I improve the resolution?
Answer:
Poor separation of spots is usually due to an inappropriate solvent system for the compounds you are trying to separate.
-
Incorrect solvent polarity: If the solvent system is too polar, all compounds will travel up the plate close to the solvent front (high Rf values). If it's not polar enough, the compounds will remain at the baseline (low Rf values).
-
Solution: The key is to find a solvent system that provides a good Rf range, typically between 0.15 and 0.85.[4] For separating this compound from its starting materials or products, a good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3] You can adjust the ratio of these solvents to achieve optimal separation. For very polar compounds, you might need to add a small amount of an even more polar solvent like methanol.
-
-
Compounds with very similar polarities: Sometimes, the starting material, product, and byproducts have very similar polarities, making separation difficult.
-
Solution:
-
Try different solvent systems: Experiment with different combinations of solvents. For example, you could try dichloromethane/methanol or toluene/acetone systems.
-
Two-dimensional TLC (2D-TLC): Run the TLC in one solvent system, then dry the plate, rotate it 90 degrees, and run it in a second solvent system. This can help separate compounds with very close Rf values in a single solvent system.[5]
-
Multiple elutions: Develop the plate in a less polar solvent system, dry it, and then re-develop it in the same solvent system. This can sometimes improve the separation of spots with low Rf values.
-
-
Question: I can't see any spots on my TLC plate after development. What should I do?
Answer:
This compound and many of its derivatives do not have a chromophore that absorbs UV light, making them invisible under a standard UV lamp.[6] Therefore, a chemical stain is required for visualization.
-
Inappropriate visualization technique: You may be using a visualization method that is not suitable for your compound.
-
Solution: Use a stain that reacts with the functional groups present in your molecule.
-
Ninhydrin stain: This is an excellent choice for visualizing Boc-protected amines. Upon heating, the Boc group is cleaved, and the resulting primary amine reacts with ninhydrin to produce a colored spot.[7][8][9]
-
Potassium permanganate (KMnO₄) stain: This is a general oxidative stain that works well for alcohols and other oxidizable functional groups.[6] It will appear as yellow-brown spots on a purple background.
-
Phosphomolybdic acid (PMA) stain: This is another general stain that is effective for a wide range of organic compounds, including alcohols.[8]
-
-
-
Sample is too dilute: The concentration of your compound on the plate might be too low to be detected by the stain.
-
Solution: Try spotting a more concentrated sample or apply the sample multiple times to the same spot, ensuring it dries in between applications.
-
-
Compound evaporation: If your compound is volatile, it may have evaporated from the plate, especially if excessive heat is used for visualization.
-
Solution: Use gentle heating when developing the stain.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical Rf value for this compound?
A1: The Rf value of this compound is highly dependent on the solvent system used. In a commonly used solvent system like ethyl acetate/hexane, the Rf value can be adjusted by changing the ratio of the two solvents. A higher proportion of ethyl acetate (more polar) will result in a higher Rf value. It is always recommended to run a standard of your starting material on the same TLC plate as your reaction mixture for accurate comparison.
Q2: How can I differentiate between this compound and the corresponding aldehyde or carboxylic acid product on a TLC plate?
A2: The polarity of these compounds will differ, leading to different Rf values. Generally, the aldehyde will be less polar (higher Rf) than the starting alcohol (this compound), and the carboxylic acid will be significantly more polar (lower Rf). By running standards of the expected compounds alongside your reaction mixture, you can identify each spot based on its relative position on the TLC plate.
Q3: My reaction is performed in a high-boiling point solvent like DMF or DMSO, and my TLC is just a smear. How can I resolve this?
A3: High-boiling point solvents can interfere with the proper development of the TLC plate. To address this, after spotting your sample, place the TLC plate under a high vacuum for a few minutes to remove the residual solvent before placing it in the developing chamber.[5]
Q4: Can I use a pen to mark the baseline on my TLC plate?
A4: No, you should always use a pencil to mark the baseline and solvent front. The ink from a pen can dissolve in the developing solvent and travel up the plate, interfering with the analysis.[10]
Data Presentation
| Compound Type | Expected Relative Polarity | Expected Relative Rf Value | Recommended Stains |
| This compound (Alcohol) | Intermediate | Intermediate | Potassium Permanganate, Phosphomolybdic Acid, Ninhydrin (with heating) |
| N-Boc-DL-valinal (Aldehyde) | Lower | Higher | Potassium Permanganate, 2,4-Dinitrophenylhydrazine (DNPH) |
| N-Boc-DL-valine (Carboxylic Acid) | Higher | Lower | Bromocresol Green, Potassium Permanganate |
| DL-valinol (Free Amine) | Higher | Lower | Ninhydrin |
Experimental Protocols
Protocol 1: Standard TLC Analysis of an this compound Reaction
Materials:
-
Silica gel TLC plates (with fluorescent indicator F254)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Reaction mixture and reference standards (e.g., this compound)
-
Mobile phase (e.g., 30:70 ethyl acetate:hexane - adjust as needed)
-
Visualizing agent (e.g., Ninhydrin or Potassium Permanganate stain)
-
Heat gun or hot plate
-
Pencil and ruler
Procedure:
-
Prepare the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with solvent vapor. Close the lid and let it equilibrate for at least 5-10 minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the points where you will spot your samples.
-
Spot the Plate: Using a capillary tube, apply a small spot of your reaction mixture to the baseline. Also, spot the reference standard(s) on the same plate. Allow the spots to dry completely.
-
Develop the Plate: Carefully place the TLC plate into the equilibrated developing chamber, ensuring the baseline is above the solvent level. Close the lid and allow the solvent to travel up the plate by capillary action.
-
Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Dry the Plate: Allow the plate to air dry completely in a fume hood.
-
Visualize the Spots:
-
UV Light: First, visualize the plate under a UV lamp (254 nm). Circle any visible spots with a pencil.[11][12]
-
Chemical Staining:
-
Ninhydrin: Quickly dip the plate into the ninhydrin solution or spray it evenly. Gently heat the plate with a heat gun until colored spots appear.[9]
-
Potassium Permanganate: Dip the plate into the KMnO₄ solution. Spots will appear as yellow-brown against a purple background. Gentle heating may be required for less reactive compounds.[6]
-
-
-
Calculate Rf Values: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Mandatory Visualization
Caption: Workflow for troubleshooting common TLC analysis issues.
Caption: Relationship between TLC problems, their causes, and solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. VanVeller Lab Resources [group.chem.iastate.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. TLC stains [reachdevices.com]
- 7. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 8. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 9. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Removing Unreacted Di-tert-butyl Dicarbonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted di-tert-butyl dicarbonate (Boc-anhydride) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted Boc-anhydride from my reaction mixture?
A1: Unreacted Boc-anhydride can interfere with subsequent synthetic steps. For instance, in a following deprotection step, it can react with the newly liberated amine, which reduces the yield of the desired product. Its presence also complicates the purification of the target molecule and can interfere with analytical characterization, such as Nuclear Magnetic Resonance (NMR) spectroscopy, making it difficult to accurately assess product purity.[1]
Q2: What are the common byproducts of a Boc-protection reaction?
A2: The primary byproducts of a Boc-protection reaction are tert-butanol and carbon dioxide, which result from the decomposition of the t-butyl carbonate leaving group. If the reaction is quenched with water or an aqueous base, tert-butanol will be present. At elevated temperatures, isobutene may also be formed from the decomposition of Boc-anhydride.[1]
Q3: How can I detect the presence of unreacted Boc-anhydride in my reaction mixture?
A3: The presence of unreacted Boc-anhydride can be identified using a few analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the eighteen equivalent protons of the two tert-butyl groups of Boc-anhydride typically show a sharp singlet at approximately 1.4-1.5 ppm (in CDCl₃). In ¹³C NMR, the carbonyl carbon of the anhydride can be observed around 150 ppm.[1]
-
Thin-Layer Chromatography (TLC): Boc-anhydride may not be UV active, so visualization often requires staining with potassium permanganate. It is important to note that Boc-anhydride does not stain with ninhydrin.[1]
Q4: Can I remove Boc-anhydride by evaporation?
A4: Yes, Boc-anhydride has a relatively low boiling point (56-57 °C at 0.5 mmHg) and can be removed by evaporation under high vacuum, a process also known as sublimation.[1] This method is most effective for non-volatile products and may require an extended period (24-72 hours) under high vacuum for complete removal.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Residual Boc-anhydride observed in NMR after aqueous workup. | Insufficient quenching or hydrolysis of the excess Boc-anhydride. | Increase the number of aqueous washes: Vigorously wash the organic layer multiple times with a saturated sodium bicarbonate solution. Use a quenching agent: Before the aqueous workup, add a nucleophilic amine like imidazole or tris(2-aminoethyl)amine to the reaction mixture to react with the excess Boc-anhydride.[1] |
| Product is lost during extractive workup. | The Boc-protected product has some water solubility. | Use a less polar extraction solvent: Consider using dichloromethane (DCM) instead of ethyl acetate for the extraction. Back-extract the aqueous layers: To recover any dissolved product, wash the aqueous layers with the organic solvent.[1] |
| Difficulty separating the product from Boc-anhydride by column chromatography. | The product and Boc-anhydride have similar polarities. | Optimize the solvent system: Use a less polar eluent system for flash chromatography. A gradient elution, starting with a non-polar solvent like hexanes and gradually increasing polarity, can improve separation. Consider an alternative purification method: If chromatography is ineffective, explore other options like sublimation or using a scavenger resin.[1] |
| The reaction mixture turns cloudy or forms a precipitate upon adding a quenching agent. | The quenched byproduct (e.g., Boc-imidazole) may have limited solubility in the reaction solvent. | Add a co-solvent: The addition of a co-solvent in which the byproduct is more soluble can help to redissolve the precipitate. Proceed with workup: Often, the precipitate will be removed during the subsequent aqueous extraction.[1] |
| Low yield after purification. | The product may be unstable to the workup conditions. The product may have co-eluted with byproducts during chromatography. | Use milder workup conditions: For acid-sensitive products, avoid acidic washes. For base-sensitive products, use a neutral wash. Re-evaluate chromatography fractions: If possible, re-analyze mixed fractions from chromatography to see if the product can be recovered.[1] |
Data Presentation: Comparison of Removal Methods
| Method | Typical Time | Scale | Advantages | Disadvantages | Typical Purity/Yield |
| Quenching | 15-30 minutes (plus workup) | Lab scale | - Fast and efficient.- Readily available quenching agents. | - Requires an additional reagent.- The quenching agent or its byproduct may need to be removed.[1] | High purity can be achieved. Yields are generally high but depend on the stability of the product to the workup conditions. |
| Extractive Workup | 30-60 minutes | Lab to pilot scale | - Simple and uses common lab reagents.- Avoids the use of additional organic reagents. | - May require multiple washes for complete removal.- Can lead to product loss if the product is water-soluble.[1] | Good purity is often achieved, but yields can be lower for water-soluble products. |
| Scavenger Resin | 2-4 hours | Lab scale | - Simple filtration-based purification.- High product recovery.[1] | - Resins can be expensive.- Slower than quenching or extraction.[1] | Generally provides high purity and high product recovery. |
| Sublimation | 24-72 hours | Small lab scale | - Does not require solvents or additional reagents.- Can yield a very pure product.[1] | - Very slow.- Only effective for non-volatile products.- Requires high vacuum.[1] | Can result in very high purity, with yields in the 90-97% range having been reported for suitable substrates.[2] |
| Flash Chromatography | 1-3 hours | Lab scale | - Can provide very high purity.- Can separate other impurities simultaneously. | - Can be time-consuming and solvent-intensive.- May lead to product loss on the column.[1] | Can achieve >99% purity, though yields can be variable depending on the separation efficiency.[3] |
Experimental Protocols
Method 1: Quenching with Imidazole
This method involves the addition of a nucleophilic amine to the reaction mixture to react with the excess Boc-anhydride, forming a more polar adduct that is easily removed by an aqueous wash.
Protocol:
-
Upon completion of the Boc-protection reaction (monitored by TLC or LC-MS), add imidazole (1.0 to 1.5 equivalents relative to the excess Boc-anhydride) to the reaction mixture.
-
Stir the mixture at room temperature for 30-120 minutes.[4]
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a dilute acid solution (e.g., 0.5 M HCl) to remove the Boc-imidazole adduct and any excess imidazole.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.[4]
Method 2: Extractive Workup with Sodium Bicarbonate
This is a straightforward method that relies on the hydrolysis of Boc-anhydride under basic conditions.
Protocol:
-
After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel and wash vigorously with a saturated aqueous solution of sodium bicarbonate (2-3 times).[1]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the product.[1]
Method 3: Removal using a Scavenger Resin
Scavenger resins are solid-supported reagents that react with and sequester excess reagents, allowing for purification by simple filtration. PS-Trisamine is an effective scavenger for Boc-anhydride.
Protocol:
-
Once the primary reaction is complete, add the scavenger resin (e.g., PS-Trisamine, typically 2-3 equivalents relative to the excess Boc-anhydride) to the reaction mixture.
-
Agitate the resulting slurry at room temperature for 2-4 hours.[1]
-
Filter the mixture to remove the resin.
-
Wash the resin with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the purified product.[1]
Method 4: Sublimation under High Vacuum
This physical separation method is suitable for removing the volatile Boc-anhydride from a non-volatile product.
Protocol:
-
Concentrate the crude reaction mixture to a solid or oil.
-
Place the flask on a high vacuum line (pressure < 1 mmHg).
-
Maintain the flask under high vacuum at room temperature for 24-72 hours. The Boc-anhydride will sublimate and be collected in a cold trap.[1]
Method 5: Flash Column Chromatography
This technique separates compounds based on their polarity and is effective when the product and Boc-anhydride have different affinities for the stationary phase.
Protocol:
-
Concentrate the crude reaction mixture under reduced pressure.
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column packed with a non-polar solvent (e.g., hexanes).
-
Load the adsorbed product onto the column.
-
Elute the column with a non-polar solvent (e.g., 100% hexanes) to wash off the unreacted Boc-anhydride, monitoring the fractions by TLC.
-
After the Boc-anhydride has been eluted, gradually increase the polarity of the eluent to elute the desired Boc-protected product.
Mandatory Visualization
Caption: Workflow for the removal of excess Boc-anhydride using a quenching agent.
Caption: Workflow for the removal of excess Boc-anhydride via extractive workup.
Caption: Workflow for the removal of excess Boc-anhydride using a scavenger resin.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining the Purity of N-Boc-DL-valinol
For Researchers, Scientists, and Drug Development Professionals
The chemical and stereochemical purity of N-Boc-DL-valinol, a crucial chiral building block in the synthesis of pharmaceuticals and other complex organic molecules, is paramount for ensuring the desired efficacy and safety of the final product.[1][2] This guide provides a comprehensive comparison of various analytical methods used to assess the purity of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
Introduction to Purity Analysis
Impurities in this compound can originate from starting materials, side reactions during synthesis, or degradation.[3] Common impurities may include unreacted starting materials like DL-valinol and di-tert-butyl dicarbonate ((Boc)₂O), process-related impurities, residual solvents, and the undesired enantiomer in enantiomerically enriched variants.[3] A multi-faceted analytical approach is often necessary for a complete purity profile.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the chemical and chiral purity of this compound due to its high resolution and sensitivity.[1][4][] Both reversed-phase and chiral HPLC methods are commonly employed.
Reversed-Phase HPLC (RP-HPLC) for Chemical Purity
RP-HPLC is effective for separating this compound from non-chiral impurities.[4] The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[3] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water[3] |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile[3] |
| Gradient | Start at 10% B, hold for 1 min. Ramp to 95% B over 20 min. Hold at 95% B for 5 min. Return to 10% B and equilibrate for 5 min.[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection | UV at 210 nm and 220 nm[3] |
| Injection Volume | 10 µL[3] |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[3] |
Chiral HPLC for Enantiomeric Purity
For determining the enantiomeric excess (e.e.) of this compound, chiral HPLC is the gold standard.[1] This method utilizes a chiral stationary phase (CSP) to resolve the D- and L-enantiomers. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or ristocetin A, have proven effective for separating N-blocked amino acids and their derivatives.[3][6]
Experimental Protocol:
| Parameter | Value |
| Column | Chiral Stationary Phase column (e.g., CHIRALPAK® IA or similar)[1] |
| Mobile Phase | Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 25 °C[1] |
| Detection | UV at 210 nm[1] |
| Injection Volume | 10 µL[1] |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[1] |
Workflow for HPLC Analysis of this compound
Caption: Workflow for HPLC Purity Analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility.[7] GC-MS is particularly well-suited for identifying and quantifying residual solvents.[3]
Experimental Protocol (for Residual Solvents):
| Parameter | Value |
| Technique | Headspace Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector[3] |
| Column | Capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent) |
| Oven Program | Isothermal at a low temperature (e.g., 40°C) for a few minutes, then ramp to a higher temperature (e.g., 240°C) |
| Carrier Gas | Helium or Hydrogen |
| Detector | FID or MS |
| Sample Preparation | The sample is placed in a headspace vial and heated to allow volatile solvents to partition into the gas phase for injection. |
Experimental Protocol (for Purity after Derivatization):
A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms stable tert-butyldimethylsilyl (TBDMS) derivatives.[7]
| Parameter | Value |
| Derivatization | A dried aliquot of the sample is reacted with MTBSTFA in a solvent like acetonitrile at an elevated temperature (e.g., 100°C).[7] |
| Column | A non-polar capillary column (e.g., SLB™-5ms).[7] |
| Oven Program | Start at a temperature around 100°C and ramp up to 360°C.[7] |
| Detector | Mass Spectrometer (MS) for identification and quantification.[7] |
Logical Flow for GC-MS Analysis
Caption: Logical Flow for GC-MS Analysis of this compound.
Spectroscopic Methods: NMR and FTIR
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for structural elucidation and confirmation of this compound. While they can be used for purity assessment, they are generally less sensitive for quantifying low-level impurities compared to chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are primarily used to confirm the chemical structure of this compound.[8][9] The presence of unexpected signals in the spectrum can indicate impurities.[3] Quantitative NMR (qNMR) can be used for purity determination by integrating the signals of the analyte against a certified internal standard.
Key Observations in ¹H NMR:
-
Boc Group: A characteristic singlet around 1.45 ppm.[8]
-
Valinol Backbone: Signals corresponding to the CH, CH₂, and isopropyl methyl protons.
-
Impurities: Small, unidentifiable peaks may correspond to residual solvents, process-related impurities, or water.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for confirming the presence of key functional groups in the this compound molecule. The appearance of characteristic peaks for N-H, C=O (from the Boc group), and O-H stretching confirms the identity of the compound.[10][11] While primarily a qualitative technique for identity confirmation, significant deviations from a reference spectrum can indicate the presence of impurities.
Comparison of Analytical Methods
| Method | Primary Application | Advantages | Disadvantages |
| RP-HPLC | Chemical Purity | High resolution, high sensitivity, quantitative.[] | May not separate all impurities in a single run. |
| Chiral HPLC | Enantiomeric Purity | Gold standard for separating enantiomers, highly accurate and precise.[1] | Requires specialized and expensive chiral columns. |
| GC-MS | Residual Solvents, Volatile Impurities | High sensitivity for volatile compounds, provides structural information for identification.[3][7] | Requires derivatization for non-volatile analytes, which can add complexity and potential for error.[7] |
| NMR | Structural Confirmation, Purity (qNMR) | Provides detailed structural information, can be quantitative with an internal standard.[9] | Lower sensitivity for minor impurities compared to HPLC, requires expensive instrumentation. |
| FTIR | Identity Confirmation | Fast, simple, and provides information about functional groups.[11] | Primarily qualitative, not suitable for quantifying low levels of impurities. |
Conclusion
The selection of an appropriate analytical method for determining the purity of this compound depends on the specific purity attribute being assessed. A combination of techniques is often the most robust approach. HPLC, with both reversed-phase and chiral columns, is indispensable for determining chemical and enantiomeric purity. GC-MS is the method of choice for analyzing residual solvents. NMR and FTIR are essential for confirming the identity and structural integrity of the compound. For comprehensive quality control, a workflow incorporating these orthogonal techniques is highly recommended.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Boc-Protected Valinol [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 8. N-Boc-L-valine(13734-41-3) 1H NMR [m.chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to N-Boc-DL-valinol and Other Protected Amino Alcohols in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, chiral amino alcohols are indispensable building blocks. Their utility as precursors to chiral ligands, auxiliaries, and synthons is well-established. Among these, N-Boc-DL-valinol serves as a fundamental scaffold, offering a versatile platform for stereoselective transformations. This guide provides an objective comparison of this compound with other protected amino alcohols, supported by experimental data, to inform the selection of the most suitable building block for specific synthetic challenges.
Comparison of Amine Protecting Groups: Boc vs. Cbz vs. Fmoc
The choice of the N-protecting group is critical as it dictates the conditions for its removal and the overall compatibility with the synthetic route. The most common protecting groups for amino alcohols are tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
| Protecting Group | Structure | Cleavage Conditions | Advantages | Limitations |
| Boc | -(C=O)OC(CH₃)₃ | Strong acids (e.g., TFA, HCl) | Stable to a wide range of nucleophiles and bases; Cleavage products are volatile. | Sensitive to strong acidic conditions. |
| Cbz | -(C=O)OCH₂C₆H₅ | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions; Orthogonal to Boc and Fmoc. | Not suitable for molecules with other reducible functional groups (e.g., alkynes, alkenes). |
| Fmoc | -(C=O)OCH₂-fluorene | Mild basic conditions (e.g., piperidine) | Cleavage is rapid and occurs under mild conditions; Orthogonal to Boc and Cbz. | The fluorenyl group can sometimes lead to aggregation in solid-phase synthesis. |
Performance of Protected Amino Alcohols as Chiral Auxiliaries
Protected amino alcohols are frequently employed as chiral auxiliaries to control the stereochemical outcome of reactions such as asymmetric alkylation and aldol additions. The steric and electronic properties of the amino alcohol side chain play a crucial role in the degree of stereoselectivity achieved.
Asymmetric Alkylation of N-Acyl Oxazolidinones
A common application of chiral amino alcohols is their conversion to oxazolidinone auxiliaries, which are then acylated and subjected to diastereoselective alkylation. The following table compares the performance of an oxazolidinone derived from D-valinol with other auxiliaries in the benzylation of the corresponding N-propionyl derivative.
| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Excess (d.e.) (%) | Reference |
| (R)-4-isopropyl-2-oxazolidinone (from D-Valinol) | Benzyl bromide | 90-95 | >99 | Evans, D. A. et al. J. Am. Chem. Soc. 1982, 104, 1737-1739. |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | 80-90 | >98 | Evans, D. A. et al. J. Am. Chem. Soc. 1982, 104, 1737-1739. |
| (1R,2S)-Ephedrine N-propionyl amide | Benzyl bromide | ~85 | ~95 | Myers, A. G. et al. J. Am. Chem. Soc. 1997, 119, 6496-6511. |
| (1R,2R)-Pseudoephedrine N-propionyl amide | Benzyl bromide | 80-90 | >98 | Myers, A. G. et al. J. Am. Chem. Soc. 1997, 119, 6496-6511. |
Data Interpretation: The D-Valinol-derived oxazolidinone demonstrates outstanding performance, providing both high yield and exceptional diastereoselectivity, comparable to other well-established chiral auxiliaries.[1]
Illustrative Comparison of N-Boc-N-methyl-amino alcohols in Asymmetric Alkylation
While direct, side-by-side experimental data for a broad range of N-Boc-amino alcohols in the same reaction is limited in the literature, the following table provides an illustrative comparison based on established principles of asymmetric synthesis for the diastereoselective alkylation of a propionate ester using N-Boc-N-methyl-D/L-valinol as chiral auxiliaries.[2]
| Chiral Auxiliary | Product Enantiomer | Expected Yield (%) | Expected Diastereomeric Excess (d.e.) (%) |
| N-Boc-N-methyl-D-Valinol | (R)-product | High | High (>95%) |
| N-Boc-N-methyl-L-Valinol | (S)-product | High | High (>95%) |
Note: This data is illustrative and highlights the principle that enantiomeric auxiliaries should provide enantiomeric products with similar yields and stereoselectivity under identical conditions.[2]
Experimental Protocols
Protocol 1: Synthesis of an N-Acyl Oxazolidinone from a Protected Amino Alcohol
This protocol describes the conversion of a protected amino alcohol into a chiral oxazolidinone auxiliary, followed by acylation.
Materials:
-
N-Boc-D-valinol
-
Triphosgene or Carbonyldiimidazole (CDI)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Propionyl chloride
-
Anhydrous THF
-
n-Butyllithium (n-BuLi)
Procedure:
-
Oxazolidinone Formation: To a solution of N-Boc-D-valinol (1.0 eq) in anhydrous DCM at 0 °C, add triphosgene (0.4 eq) or CDI (1.1 eq). If using triphosgene, add TEA (2.2 eq) dropwise. Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with water and extract with DCM. The organic layers are combined, washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The crude oxazolidinone can be purified by flash chromatography.
-
Acylation: To a solution of the (R)-4-isopropyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise. After stirring for 30 minutes, add propionyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The N-propionyl oxazolidinone is purified by flash chromatography.[3]
Protocol 2: Asymmetric Alkylation of an N-Acyl Oxazolidinone
This protocol details the diastereoselective alkylation of the N-propionyl oxazolidinone prepared in Protocol 1.
Materials:
-
N-propionyl oxazolidinone
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Benzyl bromide
-
Saturated aqueous NH₄Cl
Procedure:
-
Enolate Formation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add LDA or NaHMDS (1.1 eq) dropwise and stir for 30-60 minutes.
-
Alkylation: Add benzyl bromide (1.2 eq) to the enolate solution at -78 °C. Stir for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification and Analysis: The crude product is purified by flash chromatography to separate the diastereomers. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.[3]
Visualizing the Workflow of Asymmetric Synthesis
The following diagrams illustrate the logical flow of utilizing a chiral auxiliary in asymmetric synthesis.
Caption: General workflow for asymmetric synthesis using a protected amino alcohol-derived chiral auxiliary.
Caption: Decision logic for selecting an amine protecting group based on cleavage conditions.
References
A Comparative Guide to Chiral HPLC Analysis of N-Boc-DL-valinol Enantiomers
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks like N-tert-butoxycarbonyl-DL-valinol (N-Boc-DL-valinol) is paramount. The stereochemistry of such precursors can significantly influence the pharmacological properties and biological activity of the final synthesized molecules. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the definitive method for the enantioselective analysis of these compounds.
This guide offers an objective comparison of suitable chiral HPLC methods for the resolution of this compound enantiomers. It provides supporting experimental data derived from closely related compounds to illustrate expected performance, details experimental protocols, and presents a logical workflow to aid in method selection and implementation.
Comparison of Key Chiral Stationary Phases
The successful separation of this compound enantiomers is typically achieved using two primary classes of chiral stationary phases: polysaccharide-based and macrocyclic glycopeptide-based columns. The choice between these depends on the specific analytical requirements, such as desired selectivity and compatibility with detection methods like mass spectrometry (MS).
While direct, side-by-side comparative data for this compound is limited in publicly available literature, the following table summarizes the performance of these CSPs for the chiral separation of analogous N-Boc protected amino acid derivatives. This information serves as a strong predictive basis for method development for this compound.
Table 1: Performance Comparison of Chiral HPLC Methods for N-Boc-Amino Acid Derivatives
| Chiral Stationary Phase (CSP) Family | Representative Column | Analyte (Analogue) | Mobile Phase | Flow Rate (mL/min) | Retention Time (t_R1), min | Retention Time (t_R2), min | Resolution (R_s) | Selectivity (α) |
| Polysaccharide-Based | CHIRALPAK® IA | N-Boc-N-methyl-D-Valinol | n-Hexane / Isopropanol (90:10, v/v) | 1.0 | - | - | > 2.0 (Expected)[1] | - |
| Polysaccharide-Based | Chiralcel® OD-H | Boc-DL-Phg-OH | n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v) | 1.0 | 8.5 (D-enantiomer) | 10.2 (L-enantiomer) | > 2.0[2] | 1.20[2] |
| Macrocyclic Glycopeptide-Based | CHIROBIOTIC® R | Boc-DL-Valine | 20% Methanol / 80% 0.1% TEAA, pH 4.1 | 1.0 | 5.43 (L-enantiomer)[3] | 6.32 (D-enantiomer)[3] | > 1.5 (Estimated)[3] | 1.16[3] |
| Macrocyclic Glycopeptide-Based | Chirobiotic® T | Boc-DL-Phg-OH | H₂O / Acetonitrile / TFA (60:40:0.1, v/v/v) | 1.0 | 12.3 (D-enantiomer) | 14.1 (L-enantiomer) | > 1.8[2] | 1.15[2] |
Note: The elution order and chromatographic performance are highly dependent on the specific CSP, mobile phase composition, and instrumentation. The data presented for analogous compounds are for illustrative purposes.
Detailed Experimental Protocols
The following protocols provide robust starting points for the chiral analysis of this compound. Optimization may be required based on the specific laboratory setup.
Protocol 1: Normal-Phase HPLC using a Polysaccharide-Based CSP
This method is often favored for its high selectivity in separating N-protected amino alcohols.
-
Objective: To achieve baseline resolution of this compound enantiomers.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based column, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA), typically starting at a ratio of 90:10 (v/v). This ratio can be adjusted to optimize resolution and retention times.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Reversed-Phase HPLC using a Macrocyclic Glycopeptide-Based CSP
This approach offers versatility and is generally compatible with MS detection, which can be advantageous for impurity identification.
-
Objective: To separate the enantiomers of this compound using a reversed-phase method.
-
Instrumentation: An HPLC system with a UV detector.
-
Chiral Stationary Phase: CHIROBIOTIC® R (ristocetin A) or CHIROBIOTIC® T (teicoplanin), 250 x 4.6 mm, 5 µm.[4]
-
Mobile Phase: A common starting point is a mixture of an aqueous buffer and an organic modifier, such as 20% Methanol in 80% 0.1% Triethylammonium Acetate (TEAA), with the pH adjusted to 4.1.[3] The organic content and buffer pH can be varied to optimize the separation.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of about 1 mg/mL.[4] Ensure complete dissolution and filter through a 0.45 µm syringe filter.
Experimental and Logical Workflow Diagram
The diagram below outlines the typical workflow for chiral HPLC analysis, from sample preparation to data analysis, and includes a simple decision-making logic for method selection.
Caption: Workflow for chiral HPLC analysis and method selection.
References
A Comparative Spectroscopic Analysis of N-Boc-DL-valinol and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic characteristics of N-Boc-DL-valinol and its precursors, DL-valine and DL-valinol. The information presented is supported by experimental data and detailed methodologies to aid in the identification, characterization, and quality control of these compounds.
Introduction
This compound is a valuable chiral building block in organic synthesis, particularly in the preparation of peptidomimetics and other complex molecules for drug discovery. Its synthesis typically involves the protection of the amino group of DL-valine with a tert-butyloxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid to a primary alcohol. Understanding the spectroscopic transformations from the starting material to the final product is crucial for reaction monitoring and product verification. This guide outlines the key differences in the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for DL-valine, DL-valinol, and this compound.
Spectroscopic Data Comparison
The following tables summarize the key quantitative spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data (Typical Chemical Shifts in CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| DL-Valine * | α-H | ~3.6 | Doublet |
| β-H | ~2.2-2.3 | Multiplet | |
| γ-CH₃ | ~1.0 | Doublet | |
| γ'-CH₃ | ~0.9 | Doublet | |
| DL-Valinol | α-H | ~2.8-3.0 | Multiplet |
| β-H | ~1.6-1.8 | Multiplet | |
| γ-CH₃ | ~0.9 | Doublet | |
| γ'-CH₃ | ~0.9 | Doublet | |
| CH₂OH | ~3.4-3.7 | Multiplet | |
| This compound | α-H | ~3.6-3.8 | Multiplet |
| β-H | ~1.8-2.0 | Multiplet | |
| γ-CH₃ | ~0.9 | Doublet | |
| γ'-CH₃ | ~0.9 | Doublet | |
| CH₂OH | ~3.5-3.7 | Multiplet | |
| Boc C(CH₃)₃ | ~1.4 | Singlet | |
| NH | ~4.8-5.2 | Broad Singlet |
Note: DL-Valine is sparingly soluble in CDCl₃; spectra are often recorded in D₂O or DMSO-d₆, leading to different chemical shifts.[1]
Table 2: ¹³C NMR Spectroscopic Data (Typical Chemical Shifts in CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| DL-Valine * | C=O | ~175-177 |
| α-C | ~60-62 | |
| β-C | ~30-32 | |
| γ-C | ~18-20 | |
| DL-Valinol | α-C | ~58-60 |
| β-C | ~30-32 | |
| γ-C | ~18-20 | |
| CH₂OH | ~65-67 | |
| This compound | C=O (Boc) | ~156-157 |
| α-C | ~57-59 | |
| β-C | ~29-31 | |
| γ-C | ~18-20 | |
| CH₂OH | ~66-68 | |
| Boc C (CH₃)₃ | ~80 | |
| Boc C(C H₃)₃ | ~28 |
Note: DL-Valine spectra are often recorded in D₂O or DMSO-d₆.[2][3][4]
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch | N-H Stretch | C=O Stretch | C-O Stretch |
| DL-Valine | 2500-3300 (broad, COOH) | 3000-3300 (broad, NH₃⁺) | ~1580-1600 (COO⁻) | ~1400 (COO⁻) |
| DL-Valinol | 3200-3600 (broad, OH) | 3200-3500 (broad, NH₂) | - | ~1050-1150 |
| This compound | 3300-3500 (broad, OH) | ~3300-3400 (N-H) | ~1680-1700 (Boc C=O) | ~1160-1170 (C-O, Boc) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| DL-Valine | 117 (often not observed) | 72 ([M-COOH]⁺), 57, 41 |
| DL-Valinol | 103 | 72 ([M-CH₂OH]⁺), 44 |
| This compound | 203 | 147 ([M-C₄H₈]⁺), 102 ([M-Boc]⁺), 57 (t-butyl cation) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and comparison.
Methodology:
-
Sample Preparation: Dissolve 10-20 mg of the sample (DL-valinol or this compound) in approximately 0.7 mL of deuterated chloroform (CDCl₃). For DL-valine, deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) is recommended due to solubility limitations in CDCl₃.
-
Instrumentation: Utilize a 300 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to 0-12 ppm.
-
Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; D₂O: δ 4.79 ppm; DMSO-d₆: δ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to 0-200 ppm.
-
A significantly higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in each compound.
Methodology:
-
Sample Preparation:
-
For liquid samples (DL-valinol), a small drop can be placed directly on the ATR crystal (Attenuated Total Reflectance).
-
For solid samples (DL-valine, this compound), a small amount of the powder is placed on the ATR crystal and pressure is applied to ensure good contact.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and characteristic fragmentation patterns.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).
-
Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation. Electrospray Ionization (ESI) is a softer technique often used with LC-MS, which may show a more prominent molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions to confirm the structure of the compound.
Visualizations
Synthetic Pathway
The following diagram illustrates the synthetic route from DL-valine to this compound.
References
A Comparative Guide to the Synthetic Applications of N-Boc-Valinol Derivatives and Leading Chiral Auxiliaries
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries are a powerful tool in this endeavor, temporarily guiding the formation of new stereocenters with high fidelity. This guide provides a comprehensive literature review and comparative analysis of N-Boc-valinol derivatives as chiral building blocks and their relationship to established chiral auxiliaries. While the racemic nature of N-Boc-DL-valinol precludes its direct use in asymmetric synthesis, its enantiomerically pure counterparts, N-Boc-D-valinol and N-Boc-L-valinol, are valuable precursors. This guide will compare their potential applications with widely-used chiral auxiliaries such as Evans' oxazolidinones, which are often derived from valine.
This compound: A Note on Chirality
This compound is a racemic mixture, containing equal amounts of the D and L enantiomers. In asymmetric synthesis, the goal is to produce a single enantiomer of a chiral product. A racemic chiral auxiliary would result in the formation of a racemic mixture of products, defeating the purpose of using a chiral controller. Therefore, for applications in asymmetric synthesis, enantiomerically pure starting materials such as N-Boc-D-valinol or N-Boc-L-valinol are essential. These compounds serve as versatile chiral building blocks.[1]
Applications of Enantiopure N-Boc-Valinol Derivatives
Enantiopure N-Boc-D/L-valinol and its N-methylated analog are primarily used as precursors to other synthetically useful chiral molecules.
-
Precursors to Chiral Aldehydes: The primary alcohol of N-Boc-N-methyl-D-valinol can be oxidized to the corresponding chiral aldehyde, N-Boc-N-methyl-D-valinal.[2] These chiral α-amino aldehydes are valuable intermediates for the diastereoselective addition of nucleophiles to create new stereocenters, with the stereochemical outcome often predictable by the Felkin-Anh model.[2]
-
Synthesis of Pharmaceutical Intermediates: As chiral building blocks, these molecules are integral to the synthesis of complex and stereochemically defined active pharmaceutical ingredients (APIs).[3] The D-configuration can enhance resistance to enzymatic degradation, a desirable trait in peptide-based drugs.[3]
-
Solid-Phase Peptide Synthesis (SPPS): N-Boc-protected amino alcohols like N-Boc-D-valinol are used in SPPS to generate C-terminally modified peptides, such as peptide alcohols.[4][5] These modifications can lead to enhanced biological properties, including increased metabolic stability and improved cell permeability.[4] The terminal alcohol can also be oxidized to an aldehyde, a key functional group in many protease inhibitors.[4][5]
Comparison with Established Chiral Auxiliaries
While N-Boc-D/L-valinol itself is not typically used directly as a chiral auxiliary, the valine scaffold is central to some of the most successful chiral auxiliaries, namely the Evans' oxazolidinones.[6] These auxiliaries are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction.[7]
A general workflow for the use of a chiral auxiliary in asymmetric synthesis is depicted below.
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
The following table compares the performance of Evans' oxazolidinone auxiliaries (derived from valinol) with other common chiral auxiliaries in asymmetric alkylation reactions.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (de, %) | Yield (%) | Reference |
| (S)-Valinol-derived Oxazolidinone | Propionyl Imide | Benzyl Bromide | >99 | 90-95 | [8] |
| (S)-Valinol-derived Oxazolidinone | Propionyl Imide | Methyl Iodide | 94 | 80-95 | [8] |
| (R,R)-Pseudoephedrine Amide | Propionamide | Benzyl Bromide | >98 | 95 | [9] |
| Oppolzer's Camphorsultam | Propionyl Imide | Allyl Iodide | >98 | 85-95 | [9] |
Experimental Protocols
1. Synthesis of N-Boc-D-valinol
This protocol describes the reduction of N-Boc-D-valine to N-Boc-D-valinol.
-
Materials: N-Boc-D-valine, anhydrous tetrahydrofuran (THF), ethyl chloroformate, N-methylmorpholine (NMM), sodium borohydride (NaBH₄), water, saturated aqueous ammonium chloride (NH₄Cl), diethyl ether, saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve N-Boc-D-valine (1.0 eq.) in anhydrous THF and cool the solution to -15 °C.
-
Add N-methylmorpholine (1.1 eq.) followed by the dropwise addition of ethyl chloroformate (1.1 eq.), maintaining the temperature below -10 °C.
-
Stir the resulting mixed anhydride solution for 30 minutes.
-
In a separate flask, dissolve sodium borohydride (1.5 eq.) in water.
-
Add the NaBH₄ solution dropwise to the mixed anhydride solution, keeping the temperature below 0 °C.
-
Stir the reaction for 1 hour at 0 °C, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure to obtain crude N-Boc-D-valinol.[10]
-
2. Evans' Asymmetric Alkylation using a Valinol-Derived Oxazolidinone
This protocol outlines a typical asymmetric alkylation reaction using an Evans' oxazolidinone auxiliary derived from valinol.
-
Materials: (4S)-4-isopropyl-2-oxazolidinone (valinol-derived auxiliary), anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi), propionyl chloride, alkyl halide (e.g., benzyl bromide), saturated aqueous ammonium chloride (NH₄Cl), ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Acylation: Dissolve the (4S)-4-isopropyl-2-oxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.05 eq.) dropwise and stir for 15 minutes. Add propionyl chloride (1.1 eq.) and stir for 1 hour, allowing the mixture to warm to 0 °C.
-
Alkylation: Cool the solution of the N-propionyl oxazolidinone back to -78 °C. Add n-butyllithium (1.05 eq.) to form the enolate. After 30 minutes, add the alkyl halide (1.2 eq.) and stir for 2-4 hours at -78 °C.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The diastereomeric products can often be separated by column chromatography.[8][11]
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved from the alkylated product using methods such as hydrolysis with lithium hydroxide to yield the chiral carboxylic acid.[12]
-
Logical Decision-Making in Chiral Synthesis
The choice of a chiral strategy depends on several factors, including the structure of the target molecule, the availability of chiral starting materials, and the desired level of stereocontrol. The following diagram illustrates a simplified decision-making process.
Caption: Decision tree for selecting a chiral synthesis strategy.
Conclusion
While this compound is not suitable for asymmetric synthesis due to its racemic nature, its enantiopure counterparts, N-Boc-D-valinol and N-Boc-L-valinol, are valuable chiral building blocks. They serve as precursors for important synthetic intermediates like chiral aldehydes and are used in the synthesis of modified peptides. The valine scaffold is a cornerstone of highly effective chiral auxiliaries, such as Evans' oxazolidinones, which provide excellent stereocontrol in a variety of asymmetric transformations. The choice between using a chiral building block approach or a chiral auxiliary strategy depends on the specific synthetic challenge, but both highlight the central role of amino acid-derived chirality in modern organic synthesis.
References
- 1. This compound | Boc-Protected Valinol [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. york.ac.uk [york.ac.uk]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Cost-Benefit Analysis of N-Boc-DL-valinol in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate chiral building blocks is a critical decision that balances stereochemical control with economic viability. This guide provides a comprehensive cost-benefit analysis of using N-Boc-DL-valinol in asymmetric synthesis, comparing it with viable alternatives such as the use of unprotected DL-valinol followed by in-situ protection and the use of established chiral auxiliaries like Evans' oxazolidinones. This analysis is supported by experimental data, detailed methodologies, and workflow visualizations to aid in making informed decisions for synthetic strategies.
This compound serves as a versatile chiral precursor, particularly in the synthesis of peptidomimetics, protease inhibitors, and other complex chiral molecules.[1] The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be easily removed under mild acidic conditions.[1] The racemic nature of DL-valinol derivatives makes them useful for methodological development and racemic synthesis, while the enantiopure forms are essential for stereoselective synthesis.
Quantitative Data Comparison
To provide a clear comparison, the following tables summarize the estimated costs and typical performance of three different approaches for the synthesis of a chiral β-amino alcohol, a common synthetic target.
Scenario: Asymmetric aldol addition to produce a chiral β-hydroxy carbonyl compound, a precursor to β-amino alcohols.
Table 1: Starting Material Cost Comparison
| Reagent | Supplier Example | Price (per gram) | Molar Mass ( g/mol ) | Cost per Mole |
| This compound | Varies | ~$15 - $30 | 203.28 | ~$3,050 - $6,100 |
| DL-Valinol | Chemsavers | ~$17.99 | 103.17 | ~$1,856 |
| Di-tert-butyl dicarbonate (Boc Anhydride) | Thermo Scientific | ~$1.50 | 218.25 | ~$327 |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) | Sigma-Aldrich | ~$177.65 (for 5g) | 177.19 | ~$31,470 |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity.
Table 2: Performance and Process Comparison for Asymmetric Aldol Reaction
| Parameter | Approach 1: this compound | Approach 2: DL-Valinol + In-situ Boc Protection | Approach 3: Evans Auxiliary |
| Starting Material | This compound | DL-Valinol, Boc Anhydride | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone |
| Number of Steps (to protected product) | 1 (direct use) | 2 (protection, then reaction) | 2 (acylation, then reaction) |
| Typical Diastereomeric Ratio (d.r.) | Moderate to Good (highly substrate dependent) | Moderate to Good (highly substrate dependent) | >99:1 (syn)[2] |
| Typical Yield (Aldol Reaction) | 70-85% (estimated) | 70-85% (estimated, for aldol step) | 80-95%[2] |
| Overall Yield (from Valinol) | N/A (purchased protected) | ~85-95% (for Boc protection) | N/A |
| Purification Complexity | Moderate (diastereomer separation) | Moderate to High (Boc-protection purification + diastereomer separation) | Moderate (diastereomer separation, auxiliary recovery) |
| Auxiliary/Reagent Recovery | Not applicable | Not applicable | Possible, ~70-90% recovery[3][4] |
| Estimated Overall Cost | Moderate | Low to Moderate | High (initial), potentially lower with recovery |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting synthetic procedures. Below are representative protocols for the synthesis of a chiral auxiliary from DL-valinol and its use in an asymmetric aldol reaction, as well as a protocol for the in-situ Boc protection of DL-valinol.
Protocol 1: Synthesis of N-Acyl Oxazolidinone from Valinol (as an example of a chiral auxiliary)
This protocol describes the preparation of a valinol-derived oxazolidinone, a common chiral auxiliary.
Materials:
-
DL-Valinol
-
Urea
-
Acyl chloride (e.g., propionyl chloride)
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Synthesis of Oxazolidinone: A mixture of DL-valinol and urea is heated to melt, leading to the formation of the corresponding oxazolidinone. The product is then purified by distillation or recrystallization.
-
Acylation: To a solution of the valinol-derived oxazolidinone in anhydrous DCM at 0 °C, add triethylamine. Slowly add the acyl chloride dropwise. The reaction mixture is stirred and allowed to warm to room temperature. After completion, the reaction is quenched, and the N-acyl oxazolidinone is purified by column chromatography.[3]
Protocol 2: In-situ Boc Protection of DL-Valinol for Subsequent Aldol Reaction
This protocol outlines the protection of the amine group of DL-valinol before its use in a subsequent reaction.
Materials:
-
DL-Valinol
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
Dioxane and Water
-
Aldehyde
-
Lewis Acid (e.g., TiCl₄)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DCM)
Procedure:
-
Boc Protection: Dissolve DL-valinol in an aqueous solution of NaOH. Add a solution of (Boc)₂O in dioxane. Stir vigorously at room temperature, maintaining the pH between 9 and 10. Upon completion, extract the this compound and purify if necessary.[5]
-
Aldol Reaction: The purified this compound is then used in an asymmetric aldol reaction. The substrate is treated with a Lewis acid and a base to form the enolate, followed by the addition of the aldehyde. The reaction is worked up to isolate the diastereomeric aldol products, which are then separated by chromatography.
Protocol 3: Asymmetric Aldol Reaction with an Evans Auxiliary
This protocol details a typical Evans aldol reaction, known for its high diastereoselectivity.
Materials:
-
Evans auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)
-
n-Butyllithium (n-BuLi)
-
Propionyl chloride
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (TEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous solvents (THF, DCM)
Procedure:
-
Acylation: The Evans auxiliary is acylated with propionyl chloride using n-BuLi as a base.
-
Enolate Formation: The N-propionyl oxazolidinone is dissolved in anhydrous DCM and treated with Bu₂BOTf and TEA to form the boron enolate.
-
Aldol Addition: The reaction is cooled to -78 °C, and the aldehyde is added. The reaction proceeds to give the syn-aldol product with high diastereoselectivity.[6]
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved and recovered for reuse.[7][8]
Mandatory Visualizations
Logical Workflow for Chiral Auxiliary Selection
Synthetic Pathway Comparison
Cost-Benefit Analysis
Using Pre-synthesized this compound:
-
Benefits: This approach offers convenience and saves a synthetic step, reducing overall reaction time and potentially simplifying the initial stages of a project. It is particularly advantageous for small-scale synthesis and rapid screening of reaction conditions.
-
Costs: The upfront cost of this compound is significantly higher than that of the unprotected amino alcohol. This can become a major factor in large-scale synthesis.
Using DL-Valinol with In-situ Boc Protection:
-
Benefits: This is a more cost-effective approach, especially for large-scale production, as both DL-valinol and Boc anhydride are relatively inexpensive commodity chemicals.[1] It also offers flexibility in the choice of protecting group strategy.
-
Costs: This method adds an extra synthetic step for protection, which increases the overall process time and may require an additional purification step, adding to solvent and labor costs. The overall yield might be slightly lower due to the additional step.
Using an Alternative Chiral Auxiliary (e.g., Evans' Oxazolidinone):
-
Benefits: Established chiral auxiliaries like Evans' oxazolidinones often provide very high levels of diastereoselectivity and predictable outcomes for a wide range of substrates.[2][6][8] The auxiliary can often be recovered and reused, which can offset its high initial cost in the long run, particularly in industrial settings.[3][4]
-
Costs: The initial purchase price of these auxiliaries is typically very high, which can be a significant barrier for academic labs or early-stage projects.[3] The processes of attaching and cleaving the auxiliary add steps to the synthesis.[8]
Conclusion and Recommendations
The choice between this compound and its alternatives is a nuanced decision that depends on the specific requirements of the synthesis.
-
For small-scale laboratory synthesis, rapid prototyping, and initial screening , the convenience of using pre-protected This compound may outweigh its higher cost.
-
For large-scale industrial applications and cost-driven projects , starting with DL-valinol and performing an in-situ Boc protection is likely the more economically viable option, despite the additional synthetic step.
-
When extremely high stereoselectivity is paramount and predictable outcomes are required for complex molecules , established chiral auxiliaries like Evans' oxazolidinones are often the superior choice, with the potential for cost reduction through auxiliary recycling on a larger scale.
Ultimately, a thorough evaluation of the project's scale, budget, timeline, and required stereochemical purity will guide the most appropriate and cost-effective synthetic strategy.
References
Beyond Boc: A Comparative Guide to Alternative Protecting Groups for DL-Valinol
In the landscape of synthetic organic chemistry, particularly in the realms of peptide synthesis and drug development, the strategic use of protecting groups is paramount. For the chiral amino alcohol DL-valinol, a versatile building block, the tert-butyloxycarbonyl (Boc) group has traditionally been a popular choice for amino group protection. However, the limitations of Boc, such as its lability under strongly acidic conditions, necessitate the exploration of alternative protecting groups. This guide provides an objective comparison of viable alternatives to the Boc group for the protection of DL-valinol, supported by experimental data and detailed protocols to aid researchers in selecting the optimal protecting group for their specific synthetic needs.
The Contenders: Cbz, Fmoc, and Trityl
Beyond Boc, three prominent protecting groups emerge as robust alternatives for the amino functionality of DL-valinol: the Carbobenzyloxy (Cbz or Z), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Trityl (Tr) groups. Each possesses a unique set of properties concerning stability, introduction, and cleavage, offering a versatile toolkit for the synthetic chemist. Furthermore, for the hydroxyl group of DL-valinol, silyl ethers present a valuable orthogonal protection strategy.
Head-to-Head Comparison: Performance on DL-Valinol
The selection of a protecting group is often dictated by its performance in the protection and deprotection steps. The following table summarizes quantitative data for the protection and deprotection of DL-valinol with Cbz, Fmoc, and Trityl groups.
| Protecting Group | Protection Reagent(s) | Solvent(s) | Base | Reaction Time (Protection) | Yield (Protection) | Deprotection Method | Reaction Time (Deprotection) | Yield (Deprotection) |
| Cbz | Benzyl Chloroformate (Cbz-Cl) | THF/H₂O | NaHCO₃ | 20 h | ~90%[1] | Catalytic Hydrogenolysis (H₂, Pd/C) | 40 h | High |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Dioxane/H₂O or DMF | NaHCO₃ | 2-4 h | High | 20% Piperidine in DMF | 1 h | High[2][3] |
| Trityl | Trityl Chloride (Tr-Cl) | Pyridine | Pyridine | Not specified | High | Mild Acid (e.g., TFA, Acetic Acid) | 45 min - 48 h | ~93%[4] |
Orthogonal Protection: Silyl Ethers for the Hydroxyl Group
In syntheses requiring differential protection of the amino and hydroxyl groups of DL-valinol, silyl ethers serve as excellent protecting groups for the alcohol functionality. Their stability is tunable based on the steric bulk of the substituents on the silicon atom.
| Silyl Ether | Common Reagent | Stability (Acidic) | Stability (Basic) | Deprotection |
| TMS | TMS-Cl, HMDS | Low | Low | Mild acid or fluoride |
| TES | TES-Cl | Moderate | Moderate | Acid or fluoride |
| TBS/TBDMS | TBS-Cl | High | High | Fluoride (TBAF), strong acid |
| TIPS | TIPS-Cl | Very High | Very High | Fluoride (TBAF), strong acid |
| TBDPS | TBDPS-Cl | Very High | High | Fluoride (TBAF), strong acid |
Relative stability increases down the table.
Strategic Application of Protecting Groups
The choice of a protecting group strategy is crucial for the successful outcome of a multi-step synthesis. The following diagram illustrates a general workflow for the protection and deprotection of DL-valinol.
Caption: General workflow for the use of protecting groups in the synthesis involving DL-valinol.
Detailed Experimental Protocols
1. Cbz Protection of DL-Valinol
This protocol is adapted from a general procedure for the Cbz protection of amino acids.[1]
-
Materials: DL-valinol, Benzyl Chloroformate (Cbz-Cl), Sodium Bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water, Ethyl Acetate (EtOAc), Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve DL-valinol in a 2:1 mixture of THF and water.
-
Add Sodium Bicarbonate (2 equivalents) to the solution.
-
Cool the mixture to 0 °C and add Benzyl Chloroformate (1.5 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 20 hours.
-
Dilute the reaction with water and extract with Ethyl Acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield N-Cbz-DL-valinol.
-
Workflow for Cbz Protection and Deprotection
Caption: Reaction scheme for the Cbz protection and deprotection of DL-valinol.
2. Fmoc Protection of D-Valinol
This protocol describes the protection of the amino group of D-Valinol using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).[2]
-
Materials: D-Valinol, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu, Sodium bicarbonate (NaHCO₃), Dioxane and Water (or DMF), Diethyl ether, 1 M HCl, Ethyl acetate, Brine, Anhydrous Na₂SO₄.
-
Procedure:
-
Dissolve D-Valinol in a mixture of dioxane and aqueous NaHCO₃ solution.
-
Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane to the D-Valinol solution at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours.
-
After the reaction is complete, add water and extract with diethyl ether.
-
Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Fmoc-D-Valinol.
-
Workflow for Fmoc Protection and Deprotection
Caption: Reaction scheme for the Fmoc protection and deprotection of DL-valinol.
3. Trityl Protection of an Amine
This is a general protocol for the tritylation of an amine.
-
Materials: Amine (e.g., DL-valinol), Trityl Chloride (Tr-Cl), Anhydrous Pyridine, 4-Dimethylaminopyridine (DMAP, catalytic), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve the amine in anhydrous pyridine.
-
Add Trityl Chloride (1.1 - 1.5 equivalents) and a catalytic amount of DMAP.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with methanol.
-
Dilute with Dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
-
Workflow for Trityl Protection and Deprotection
Caption: Reaction scheme for the Trityl protection and deprotection of DL-valinol.
Conclusion
The choice of a protecting group for DL-valinol beyond Boc is a critical decision that influences the efficiency and success of a synthetic route. Cbz offers robustness towards acidic and basic conditions, with deprotection achieved by mild hydrogenolysis. Fmoc provides an acid-stable option that is readily cleaved with a mild base, making it highly suitable for orthogonal protection schemes. The bulky Trityl group can offer steric hindrance and is removed under acidic conditions. For the hydroxyl moiety, a range of silyl ethers provides tunable stability and orthogonal removal strategies. By carefully considering the stability requirements of their synthetic intermediates and the orthogonality of the chosen protecting groups, researchers can confidently select the most appropriate strategy for their work with DL-valinol, leading to improved yields and cleaner reaction profiles.
References
A Comparative Guide to the Synthesis of N-Boc-DL-valinol
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of chiral building blocks is paramount. N-Boc-DL-valinol, a protected amino alcohol, is a valuable intermediate in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive validation of a common synthetic route and compares it with viable alternatives, supported by experimental data to inform methodological choices in the laboratory.
The principal and most widely adopted synthetic strategy for this compound commences with the protection of the amino group of DL-valine, followed by the reduction of the carboxylic acid moiety. While the initial N-protection step is generally straightforward, the choice of reducing agent for the subsequent transformation of N-Boc-DL-valine to this compound is a critical parameter influencing yield, purity, and overall efficiency. This guide will delve into a comparative analysis of various reduction methodologies.
Comparison of Synthetic methodologies
The synthesis of this compound is predominantly a two-step process. The first step involves the protection of the amino group of DL-valine using di-tert-butyl dicarbonate (Boc)₂O under basic conditions to yield N-Boc-DL-valine. The second, and more variable step, is the reduction of the carboxylic acid of N-Boc-DL-valine. Below is a comparison of different reagents used for this reduction.
| Method | Key Reagents | Typical Yield (%) | Purity (%) | Reaction Time (h) | Key Considerations |
| Method A: Mixed Anhydride Reduction | Isobutyl chloroformate, N-methylmorpholine (NMM), Sodium borohydride (NaBH₄) | ~94%[1][2] | High | 1-2 | Mild conditions, good for sensitive substrates.[3] |
| Method B: Lithium Aluminum Hydride Reduction | Lithium aluminum hydride (LiAlH₄) | 73-75% (for unprotected valine)[4][5] | Good | 4-6 | Potent reducing agent, requires stringent anhydrous conditions. |
| Method C: Sodium Borohydride/Iodine Reduction | Sodium borohydride (NaBH₄), Iodine (I₂) | 80-98% (for various amino acids)[4] | Good | Not specified | Milder than LiAlH₄, good yields reported for similar substrates.[4] |
| Method D: Ester Reduction | Thionyl chloride (for esterification), Sodium borohydride (NaBH₄), Methanol (MeOH) | 88-94% (for various amino acid esters)[4] | Good | Not specified | An alternative route starting from the amino acid ester.[4] |
Experimental Protocols
Step 1: Synthesis of N-Boc-DL-valine
This initial step is common to Methods A, B, and C.
Materials:
-
DL-Valine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane and Water
-
Ethyl acetate
-
Hexanes
-
10% Citric acid solution
Procedure:
-
Dissolve DL-valine in a 1N NaOH solution and water in a round-bottom flask.
-
Add a solution of (Boc)₂O in dioxane to the flask while stirring vigorously at room temperature.
-
Maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of 1N NaOH as needed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the mixture with hexanes to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 3 with a cold 10% citric acid solution.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-DL-valine, which is typically a white solid.
Step 2: Reduction of N-Boc-DL-valine to this compound
Materials:
-
N-Boc-DL-valine
-
Isobutyl chloroformate
-
N-methylmorpholine (NMM)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Water
Procedure:
-
Dissolve N-Boc-DL-valine in anhydrous THF and cool the solution to -15 °C.
-
Add N-methylmorpholine, followed by the dropwise addition of isobutyl chloroformate, maintaining the temperature at -15 °C.
-
Stir the reaction mixture for 10-15 minutes to form the mixed anhydride.
-
Add a solution of NaBH₄ in methanol to the reaction mixture at -15 °C.[2]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Materials:
-
N-Boc-DL-valine
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
15% aqueous NaOH solution
-
Water
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of N-Boc-DL-valine in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.
-
Stir the resulting white suspension for 30 minutes and then filter through celite.
-
Wash the filter cake with THF.
-
Combine the filtrates and concentrate under reduced pressure to yield the product.
-
Purify the crude product by silica gel column chromatography.
Synthetic Route Visualization
The following diagram illustrates the validated synthetic pathway for this compound, highlighting the common intermediate and the divergent reduction methods.
Caption: Synthetic pathways to this compound.
Conclusion
The synthesis of this compound from DL-valine is a robust and versatile process. For general laboratory use, the mixed anhydride reduction method (Method A) offers a balance of high yield, mild reaction conditions, and safety. The lithium aluminum hydride reduction (Method B) is a powerful alternative, though it requires more stringent handling procedures. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including scale, available reagents, and the sensitivity of other functional groups in more complex substrates. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of this compound.
References
Determining the Enantiomeric Excess of N-Boc-Valinol Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals working with chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical step in synthesis, quality control, and regulatory compliance. N-Boc-valinol and its derivatives are important chiral building blocks, and ensuring their enantiomeric purity is paramount. This guide provides an objective comparison of the most common analytical techniques for determining the enantiomeric excess of N-Boc-valinol derivatives: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
This comparison is supported by experimental data and detailed protocols to assist in method selection and implementation.
Data Presentation: A Comparative Overview
The following table summarizes the key performance metrics of Chiral HPLC, Chiral GC, and NMR Spectroscopy for the determination of enantiomeric excess of N-Boc-valinol derivatives.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Separation of volatile enantiomers (or their derivatives) on a chiral stationary phase. | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Derivatization is often required to increase volatility and thermal stability. | Dissolution with a chiral solvating agent or reaction with a chiral derivatizing agent. |
| Resolution | Typically high, with baseline separation often achievable. | Generally high for suitable derivatives. | Dependent on the chiral agent and magnetic field strength; can range from small to well-resolved chemical shift differences (Δδ). |
| Analysis Time | 10-30 minutes per sample. | 15-40 minutes per sample. | 5-15 minutes per sample for data acquisition. |
| Sensitivity | High, suitable for trace analysis. | Very high, especially with a Mass Spectrometry (MS) detector. | Lower sensitivity compared to chromatographic methods. |
| Instrumentation | HPLC system with a UV or other suitable detector and a chiral column. | GC system with FID or MS detector and a chiral column. | High-field NMR spectrometer. |
| Advantages | Robust, versatile, widely applicable, direct analysis often possible. | High resolution and sensitivity, suitable for volatile compounds. | Rapid analysis, provides structural information, no separation needed. |
| Disadvantages | Can require method development for new compounds, chiral columns can be expensive. | Derivatization can be time-consuming and introduce errors, analyte must be thermally stable. | Lower sensitivity, requires relatively pure samples, chiral agents can be expensive. |
Mandatory Visualization
The following diagrams illustrate the general experimental workflows for determining the enantiomeric excess of N-Boc-valinol derivatives using the three compared techniques.
Experimental workflow for enantiomeric excess determination by Chiral HPLC.
Experimental workflow for enantiomeric excess determination by Chiral GC.
Experimental workflow for enantiomeric excess determination by NMR Spectroscopy.
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the direct separation of enantiomers. The choice of the chiral stationary phase (CSP) is crucial for achieving good resolution. Polysaccharide-based CSPs are often effective for N-protected amino alcohols.[1][2]
Objective: To determine the enantiomeric excess of an N-Boc-valinol derivative by direct chiral HPLC.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., CHIRALPAK® IA or similar polysaccharide-based column)[2]
Reagents:
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
N-Boc-valinol derivative sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol. A common starting ratio is 90:10 (v/v).[2] The mobile phase should be filtered and degassed.
-
Sample Preparation: Accurately weigh and dissolve the N-Boc-valinol derivative sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Record the chromatogram and identify the peaks corresponding to the two enantiomers.
-
-
Calculation of Enantiomeric Excess:
-
Integrate the peak areas of the two enantiomers (Area1 and Area2).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| x 100
-
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive method suitable for volatile and thermally stable compounds. For N-Boc-valinol derivatives, derivatization is typically necessary to increase their volatility.
Objective: To determine the enantiomeric excess of an N-Boc-valinol derivative by chiral GC after derivatization.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral capillary column (e.g., a cyclodextrin-based column)
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous solvent (e.g., Dichloromethane)
-
N-Boc-valinol derivative sample
Procedure:
-
Derivatization:
-
In a vial, dissolve a small amount of the N-Boc-valinol derivative in the anhydrous solvent.
-
Add an excess of the derivatizing agent (e.g., BSTFA).
-
Heat the mixture (e.g., at 60 °C for 30 minutes) to ensure complete reaction.
-
-
GC Conditions:
-
Column: Chiral capillary column (e.g., Rt-βDEXcst)
-
Carrier Gas: Helium
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 220 °C) at a controlled rate (e.g., 5 °C/min).
-
Detector Temperature: 250 °C (for FID)
-
-
Analysis:
-
Inject the derivatized sample into the GC.
-
Record the chromatogram and identify the peaks for the two enantiomeric derivatives.
-
-
Calculation of Enantiomeric Excess:
-
Integrate the peak areas of the two enantiomeric derivatives.
-
Calculate the ee (%) using the same formula as for HPLC.
-
NMR Spectroscopy with a Chiral Solvating Agent
NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. The addition of a chiral solvating agent (CSA) to a solution of the enantiomeric mixture forms transient diastereomeric complexes, which exhibit different chemical shifts in the NMR spectrum.
Objective: To determine the enantiomeric excess of an N-Boc-valinol derivative using ¹H NMR spectroscopy with a chiral solvating agent.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl₃)
-
Chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a chiral acid)
-
N-Boc-valinol derivative sample
Procedure:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the N-Boc-valinol derivative in the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
-
NMR Data Acquisition:
-
Acquire another ¹H NMR spectrum after the addition of the CSA.
-
-
Analysis:
-
Compare the two spectra to identify a proton signal (ideally a singlet or a well-resolved multiplet) of the N-Boc-valinol derivative that splits into two distinct signals in the presence of the CSA.
-
Integrate the areas of these two signals, which correspond to the two enantiomers.
-
-
Calculation of Enantiomeric Excess:
-
Calculate the ee (%) from the integrals (Integral1 and Integral2) of the two signals: ee (%) = |(Integral1 - Integral2) / (Integral1 + Integral2)| x 100
-
References
Safety Operating Guide
Proper Disposal of N-Boc-DL-valinol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental compliance through the proper handling and disposal of chemical reagents is a paramount responsibility. This guide provides essential safety and logistical information for the proper disposal of N-Boc-DL-valinol, a common intermediate in organic synthesis.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1] All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[1] Emergency eyewash stations and safety showers must be readily accessible.
This compound is classified as a combustible liquid that can cause skin, eye, and respiratory irritation.[2][3] In case of exposure, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[2][3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[2][3]
Quantitative Data Summary
The following table summarizes key physical and chemical properties for N-Boc-valinol, which are essential for a proper risk assessment.
| Property | Value |
| Physical State | Liquid[2][3] |
| Molecular Formula | C10H21NO3[3] |
| Molecular Weight | 203.28 g/mol [3] |
| Boiling Point | 218 °C / 424.4 °F @ 760 mmHg[2] |
| Flash Point | 85 °C / 185 °F[2] |
| Hazards | Irritating to eyes, respiratory system, and skin; Combustible liquid[2][3] |
| Incompatible Materials | Strong oxidizing agents[2] |
| Hazardous Decomposition Products | Carbon oxides (CO, CO2), Nitrogen oxides (NOx)[2] |
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is to treat it as hazardous chemical waste.[4] Disposal must always adhere to local, state, and federal regulations.[5]
1. Waste Identification and Collection:
-
Collect unused or waste this compound in a clearly labeled, sealed, and chemically compatible container.
-
Do not mix with other waste streams, especially incompatible materials like strong oxidizing agents.[4][5]
2. Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound".
-
Include appropriate hazard symbols (e.g., irritant, combustible).[4]
3. Storage:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated chemical waste storage area.[2][4]
-
Keep the container away from heat, sparks, open flames, and other sources of ignition.[2]
4. Professional Disposal:
-
Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5]
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS).[4]
Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
1. Evacuate and Ventilate:
-
For large spills or spills in poorly ventilated areas, immediately evacuate the vicinity.
-
Ensure the area is well-ventilated.
2. Containment:
-
For small spills, absorb the liquid with an inert, non-combustible absorbent material such as sand, vermiculite, or earth.[4]
-
Use non-sparking tools to prevent ignition.[2]
3. Collection:
-
Carefully scoop or sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2][4]
4. Decontamination:
-
Thoroughly clean the spill area with soap and water.[4]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and local, state, and federal regulations for chemical disposal.
References
Essential Safety and Operational Guide for Handling N-Boc-DL-valinol
For researchers and professionals in drug development, the safe handling of chemical reagents like N-Boc-DL-valinol is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against potential exposure. The minimum required PPE for handling this compound includes:
| Protection Type | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects against airborne particles and accidental splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[1][2] | Prevents direct skin contact with the chemical. |
| Body Protection | A standard laboratory coat must be worn. For larger quantities or risk of significant contamination, fire/flame resistant and impervious clothing is recommended.[1] | Minimizes the risk of skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator should be used if exposure limits are exceeded, if irritation is experienced, or if dust/aerosols are generated.[1][2][3] | Avoids inhalation of any potential airborne dust or vapors. |
Hazard Identification and First Aid
While some sources classify N-Boc-protected amino acids as having low acute toxicity, it is crucial to handle them with care as they can cause skin, eye, and respiratory irritation.[4][5][6]
| Exposure Route | Symptoms | First Aid Measures |
| Inhalation | May cause respiratory tract irritation.[7] | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[8] |
| Skin Contact | May cause skin irritation.[7] | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.[4][8] |
| Eye Contact | Causes serious eye irritation.[5] | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.[1][4] |
| Ingestion | May be harmful if swallowed.[7] | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8] |
Experimental Protocol: Safe Handling and Weighing
Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required PPE in the correct order: lab coat, safety goggles, and then gloves.
-
-
Weighing:
-
Place a clean weigh boat or weighing paper on an analytical balance inside the fume hood or a ventilated balance enclosure.[6]
-
Tare the balance to zero.
-
Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula.
-
Avoid pouring directly from the bottle to minimize dust generation and prevent spills.[9]
-
Close the stock container immediately after dispensing.
-
-
Transfer:
-
To transfer the weighed powder to a reaction vessel, gently fold the weigh boat or weighing paper to create a channel.
-
Carefully guide the powder into the vessel. A powder funnel may be used for narrow-mouthed containers.
-
-
Post-Handling:
-
Clean the spatula and work area thoroughly.
-
Dispose of any contaminated materials (e.g., weigh boat, gloves) in a designated hazardous waste container.
-
Wash hands thoroughly after handling, even if gloves were worn.[4]
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Contaminated Materials:
-
Contaminated lab supplies such as gloves, weighing paper, and paper towels should be double-bagged, labeled as hazardous waste, and placed in the solid chemical waste container.[6]
-
-
Storage and Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.[2]
-
Dispose of the waste through a licensed hazardous waste disposal company, providing them with the relevant Safety Data Sheet information.[2][4]
-
Do not dispose of this chemical down the drain or in regular trash.[6]
-
Workflow for Safe Handling of this compound
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
